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  • Product: 3-(4-Methoxyphenoxy)-5-nitroaniline
  • CAS: 832739-76-1

Core Science & Biosynthesis

Foundational

chemical and physical properties of 3-(4-methoxyphenoxy)-5-nitroaniline

Technical Guide on 3-(4-Methoxyphenoxy)-5-nitroaniline: Molecular Architecture, Synthesis, and Pharmacological Utility As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide on 3-(4-Methoxyphenoxy)-5-nitroaniline: Molecular Architecture, Synthesis, and Pharmacological Utility

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bi-functional building blocks that offer orthogonal reactivity and optimal physicochemical properties. 3-(4-Methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) is a prime example of such a scaffold [1]. Featuring a diaryl ether linkage, an electron-withdrawing nitro group, and an electron-donating primary amine, this molecule is highly sought after as an intermediate for synthesizing advanced kinase inhibitors and complex agrochemicals.

This whitepaper dissects the chemical properties, the causality-driven synthetic methodologies, and the pharmacological applications of this critical intermediate.

Phase 1: Molecular Architecture and Physicochemical Profiling

The structural genius of 3-(4-methoxyphenoxy)-5-nitroaniline lies in its electronic asymmetry. The central benzene ring is subjected to a "push-pull" electronic environment: the amine group donates electron density via resonance ( +M effect), while the nitro group strongly withdraws it ( −M , −I effects). The ether linkage provides conformational flexibility, allowing the molecule to adopt non-planar geometries essential for fitting into the hydrophobic pockets of target proteins.

To facilitate rational drug design, the quantitative physicochemical properties of the scaffold are summarized below [1, 2]:

PropertyValueScientific Implication
IUPAC Name 3-(4-methoxyphenoxy)-5-nitroanilineStandardized nomenclature for IP filing.
CAS Number 832739-76-1Unique identifier for commercial sourcing.
Molecular Formula C13H12N2O4Defines exact atomic composition.
Molecular Weight 260.25 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~81.1 ŲOptimal for membrane permeability; allows for oral bioavailability.
H-Bond Donors 1 (Primary amine)Provides a versatile handle for amide/urea coupling.
H-Bond Acceptors 5 (Nitro, ether oxygens, amine)Facilitates interaction with kinase hinge regions.
SMILES COC1=CC=C(C=C1)OC2=CC(N)=CC(=C2)=OMachine-readable format for computational docking.

Phase 2: Causality-Driven Synthetic Methodology

The synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline requires precise regiochemical control. The most robust approach is a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a highly selective Zinin reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: We begin with 3,5-dinitrofluorobenzene. The two nitro groups strongly withdraw electron density from the fluorinated carbon, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This activates the ring for attack by the nucleophile (4-methoxyphenol). We use Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF). K₂CO₃ is chosen over stronger bases (like NaOH) to prevent the hydrolysis of the aryl fluoride to a phenol. DMF, a polar aprotic solvent, is critical as it stabilizes the anionic Meisenheimer complex intermediate without solvating and deactivating the phenoxide nucleophile.

Step 2: Regioselective Zinin Reduction

Causality: Reducing a dinitro compound to a mono-amine is notoriously difficult with catalytic hydrogenation (e.g., Pd/C, H₂), which typically over-reduces to the diamine. Instead, we employ the Zinin Reduction using Sodium Sulfide (Na₂S) [3, 4]. The selectivity is driven by electronic feedback: once the first nitro group is reduced to an amine, the newly formed -NH₂ group donates electron density into the aromatic ring. This increases the electron density of the system, raising the reduction potential required to reduce the second nitro group, thus halting the reaction precisely at the mono-amine stage [5].

SyntheticWorkflow SM1 3,5-Dinitrofluorobenzene (Electrophile) SNAr SNAr Reaction K2CO3, DMF, 80°C SM1->SNAr SM2 4-Methoxyphenol (Nucleophile) SM2->SNAr Int 1-(4-Methoxyphenoxy)- 3,5-dinitrobenzene SNAr->Int LC-MS Validation Red Zinin Reduction Na2S, MeOH/H2O, 70°C Int->Red Prod 3-(4-Methoxyphenoxy)- 5-nitroaniline Red->Prod NMR/TLC Validation

Fig 1: Two-step synthetic workflow for 3-(4-methoxyphenoxy)-5-nitroaniline.

Self-Validating Experimental Protocol

Part A: Synthesis of 1-(4-Methoxyphenoxy)-3,5-dinitrobenzene

  • Setup: To a 250 mL round-bottom flask, add 3,5-dinitrofluorobenzene (10.0 g, 53.7 mmol), 4-methoxyphenol (6.67 g, 53.7 mmol), and anhydrous K₂CO₃ (11.1 g, 80.5 mmol) in 100 mL of anhydrous DMF.

  • Reaction: Stir the suspension at 80°C under an inert argon atmosphere for 4 hours.

  • In-Line Validation (TLC/LC-MS): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar yellow spot ( Rf​≈0.4 ). LC-MS must confirm the mass shift to m/z 291.06 [M+H]⁺.

  • Workup: Cool to room temperature, pour into 400 mL of ice water to precipitate the product. Filter, wash with water, and dry under vacuum.

Part B: Selective Zinin Reduction to Target Compound

  • Setup: Suspend the intermediate (10.0 g, 34.4 mmol) in 150 mL of Methanol. In a separate beaker, dissolve Na₂S·9H₂O (24.8 g, 103.2 mmol) in 50 mL of deionized water.

  • Reaction: Add the aqueous Na₂S solution dropwise to the methanolic suspension at 70°C over 30 minutes. Reflux for an additional 2 hours.

  • In-Line Validation (Color & NMR): The reaction is self-indicating; the deep red/orange solution will turn pale yellow as the mono-amine forms. To validate, take a micro-aliquot for ¹H NMR. The spectrum must show a loss of symmetry in the central aromatic ring (three distinct proton signals instead of two) and the appearance of a broad singlet at 5.5 ppm integrating to 2H (the -NH₂ protons).

  • Workup: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the target 3-(4-methoxyphenoxy)-5-nitroaniline.

Phase 3: Pharmacological Utility in Drug Development

In medicinal chemistry, the diaryl ether motif is a privileged pharmacophore, most famously utilized in multi-kinase inhibitors like Sorafenib (Nexavar) and Lenvatinib. The 3-(4-methoxyphenoxy)-5-nitroaniline scaffold is specifically engineered to target the RTK/RAF/MEK/ERK signaling cascade, which is frequently hyperactivated in oncogenesis.

The primary amine serves as the synthetic anchor point. It is typically reacted with an isocyanate to form a urea linkage, which acts as a bidentate hydrogen bond donor to the catalytic glutamate and aspartate residues in the kinase hinge region. The diaryl ether moiety extends into the hydrophobic allosteric pocket (the "DFG-out" conformation), locking the kinase in an inactive state. Following the coupling of the amine, the remaining nitro group can be subsequently reduced to an amine and functionalized further to tune aqueous solubility or target specific solvent-exposed residues.

KinasePathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase (Diaryl Ether Target) RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Response Cell Proliferation ERK->Response Gene Expression Drug 3-(4-Methoxyphenoxy)- 5-nitroaniline Scaffold Drug->RAF Allosteric Inhibition

Fig 2: RTK/RAF/MEK/ERK pathway targeted by diaryl ether kinase inhibitors.

By leveraging the orthogonal reactivity of the amine and the nitro group, drug development professionals can rapidly generate diverse libraries of Type II kinase inhibitors, optimizing both target affinity and pharmacokinetic profiles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 142721346, 4-(3-Methoxyphenoxy)-2-nitroaniline." PubChem. Available at:[Link]

  • Wikipedia Contributors. "Zinin reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Porter, H. K. "The Zinin Reduction of Nitroarenes." Sciencemadness Library. Available at:[Link]

Exploratory

3-(4-methoxyphenoxy)-5-nitroaniline safety data sheet and handling guidelines

Technical Whitepaper: Handling, Toxicology, and Safety Protocols for 3-(4-Methoxyphenoxy)-5-Nitroaniline Introduction In the landscape of drug development and medicinal chemistry, substituted diaryl ethers and nitroanili...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Handling, Toxicology, and Safety Protocols for 3-(4-Methoxyphenoxy)-5-Nitroaniline

Introduction

In the landscape of drug development and medicinal chemistry, substituted diaryl ethers and nitroanilines serve as critical scaffolds for synthesizing kinase inhibitors and targeted therapeutics. 3-(4-Methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) is a prime example of such an intermediate. However, the integration of a highly lipophilic methoxyphenoxy group with a reactive nitroaniline core presents unique toxicological challenges. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe manipulation of this compound.

Section 1: Physicochemical Profiling and Hazard Identification

To design an effective safety protocol, one must first understand the molecular characteristics that drive the compound's behavior. The lipophilic nature of the diaryl ether linkage increases the molecule's partition coefficient (LogP), thereby enhancing its ability to penetrate dermal barriers compared to unsubstituted nitroanilines.

Table 1: Physicochemical and Hazard Summary

PropertySpecification / Value
Chemical Name 3-(4-Methoxyphenoxy)-5-nitroaniline
CAS Number 832739-76-1
Molecular Formula C13H12N2O4[1]
Molecular Weight 260.25 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Irritant[1]
Systemic Target Organs Blood (Methemoglobinemia), Liver, Kidneys[2]

Section 2: Mechanistic Toxicology: The Methemoglobinemia Pathway

The primary acute systemic hazard of nitroaniline derivatives is their capacity to induce methemoglobinemia[3]. As an Application Scientist, it is vital to understand why this occurs to anticipate the clinical signs of exposure.

Upon absorption (which is facilitated by the compound's lipophilicity), the nitro group or the amine group undergoes hepatic CYP450-mediated metabolism. This forms highly reactive N-hydroxyarylamine intermediates. These intermediates engage in a continuous redox cycle within erythrocytes, oxidizing the functional ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin[2]. Because methemoglobin cannot bind oxygen, the oxygen-carrying capacity of the blood drops precipitously, leading to tissue hypoxia and cyanosis[4].

Methemoglobinemia A 3-(4-methoxyphenoxy) -5-nitroaniline B Hepatic CYP450 Metabolism A->B Dermal/Inhalation Absorption C N-hydroxyarylamine Intermediates B->C N-oxidation D Hemoglobin (Fe2+) Oxidation C->D Redox Cycling E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Decreased O2 Capacity

Diagram 1: Mechanistic pathway of nitroaniline-induced methemoglobinemia and hypoxia.

Crucially, the onset of cyanosis and systemic toxicity can be delayed by 2 to 4 hours post-exposure[4]. This latency period makes immediate decontamination critical, even in the absence of immediate symptoms.

Section 3: Self-Validating Experimental Protocols for Safe Handling

Standard operating procedures (SOPs) often fail when they rely solely on human compliance. The following protocol is designed as a self-validating system—each step includes a physical or chemical check to ensure containment integrity.

Protocol 1: Gravimetric Dispensing and Reaction Initialization Objective: To weigh and transfer 3-(4-methoxyphenoxy)-5-nitroaniline without generating airborne particulates or allowing dermal breakthrough.

  • Containment Verification (The "Tissue Test"): Before opening the reagent bottle, verify the Vented Balance Enclosure (VBE) or fume hood is operational. Tape a small piece of tissue to the sash; it must pull inward steadily.

    • Causality: Nitroanilines form fine dusts. A verified inward airflow prevents aerosolized particles from reaching the operator's breathing zone[4].

  • Barrier Defense: Don double nitrile gloves and a fully buttoned lab coat.

    • Causality: The lipophilic methoxyphenoxy moiety accelerates permeation through standard single-layer nitrile. The outer glove acts as a sacrificial layer to be discarded immediately upon suspected contact.

  • Static-Dissipative Transfer: Tare a static-dissipative weigh boat. Use a grounded, anti-static micro-spatula to transfer the solid.

    • Causality: Static charge causes powder to repel and aerosolize. Eliminating static ensures the powder remains consolidated.

  • In-Situ Solubilization (Validation Step): Instead of transporting the dry powder across the lab, transfer the weigh boat directly into the reaction vessel inside the VBE. Immediately add the reaction solvent (e.g., DMSO or DMF) to wet the powder.

    • Causality: Wetting the compound drops the inhalation hazard to near zero. The visual dissolution of the powder acts as a self-validating check that the particulate hazard has been neutralized.

  • Chemical Decontamination: Wipe all spatulas and surfaces first with an organic solvent (ethanol) to dissolve the lipophilic residue, followed by a 10% sodium hypochlorite (bleach) wipe.

    • Causality: Bleach oxidatively degrades the residual aniline core, rendering it inactive.

Workflow W1 1. Containment Check Verify VBE Inward Airflow W2 2. PPE Verification Double Nitrile & Lab Coat W1->W2 W3 3. Static-Free Transfer Use Anti-Static Tools W2->W3 W4 4. In-Situ Solubilization Wet Powder with Solvent W3->W4 W5 5. Oxidative Decon Solvent Wipe + 10% Bleach W4->W5

Diagram 2: Self-validating workflow for the safe dispensing of nitroaniline powders.

Section 4: Emergency Response and Clinical Antidotes

In the event of an exposure, the response must be rapid and mechanistically targeted.

  • Dermal Exposure: Immediately remove contaminated clothing (including the sacrificial outer glove). Wash the area with copious amounts of soap and water for at least 15 minutes[2]. Do not use organic solvents on the skin, as they will accelerate the dermal absorption of the lipophilic compound.

  • Inhalation or Ingestion: Move the victim to fresh air. If cyanosis (bluish discoloration of lips/nail beds) is observed, administer oxygen immediately[5].

  • Clinical Antidote: For severe methemoglobinemia, the administration of intravenous Methylene Blue is the gold standard[5].

    • Causality: Methylene blue utilizes the NADPH-dependent methemoglobin reductase pathway. It acts as an artificial electron donor, rapidly reducing the toxic Fe3+ back to functional Fe2+, thereby restoring the blood's oxygen-carrying capacity.

Section 5: Environmental Containment and Disposal

Nitroaniline derivatives are notoriously harmful to aquatic life and can cause long-term adverse effects in the aquatic environment[6].

  • Waste Segregation: Never dispose of 3-(4-methoxyphenoxy)-5-nitroaniline solutions down the drain. All reaction liquors, contaminated gloves, and empty vials must be segregated into dedicated, clearly labeled "Toxic Organic Waste" containers.

  • Incineration: Final disposal must be conducted via high-temperature incineration by a licensed hazardous waste facility, ensuring complete thermal destruction of the nitroaromatic core[4].

References

  • Sigma-Aldrich. "CAS 832739-76-1 | Sigma-Aldrich".
  • Matrix Scientific. "832739-76-1 Cas No. | [3-(4-Methoxyphenoxy)-5 ... - Matrix Scientific".
  • Merck Millipore. "SAFETY DATA SHEET - Merck Millipore".
  • Cole-Parmer. "Material Safety Data Sheet - 3-Nitroaniline, 98% - Cole-Parmer".
  • Spectrum Chemical. "Material Safety Data Sheet - Spectrum Chemical".
  • West Liberty University. "4-Nitroaniline - Safety Data Sheet".
  • Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich".

Sources

Foundational

A Technical Guide to the Solubility Profile of 3-(4-methoxyphenoxy)-5-nitroaniline in Polar Aprotic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(4-methoxyphenoxy)-5-nitroaniline, a molecule of interest in medicinal chemistry and materials science, within a range of common polar aprotic solvents. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational solubility principles, data from structurally analogous compounds, and field-proven experimental methodologies to offer a robust predictive analysis and a practical guide for researchers. We present a detailed theoretical framework for predicting solubility based on molecular structure, followed by a gold-standard experimental protocol for quantitative determination.

Introduction: The Critical Role of Solubility

In the realm of drug development and chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science. The molecule 3-(4-methoxyphenoxy)-5-nitroaniline presents a unique structural combination: a rigid diphenyl ether scaffold, a potent electron-withdrawing nitro group, and an electron-donating amine group. This configuration imparts specific electronic and steric properties that dictate its interactions with its environment.

The choice of solvent is paramount during synthesis (ensuring reactants are in the same phase), purification (e.g., recrystallization), and formulation for preclinical studies. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN)—are particularly relevant due to their ability to dissolve a wide range of organic compounds, especially those with significant dipole moments.[1] This guide will dissect the factors governing the solubility of 3-(4-methoxyphenoxy)-5-nitroaniline in these key solvents and provide the necessary tools to quantify it accurately.

Theoretical Framework and Solubility Prediction

The principle of "Like dissolves like" serves as our primary guiding axiom.[2] This rule suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of our target compound, we must first analyze its molecular architecture and the nature of polar aprotic solvents.

Molecular Structure Analysis: 3-(4-methoxyphenoxy)-5-nitroaniline
  • Polar Moieties: The molecule possesses strong polar functional groups:

    • The nitro group (-NO₂) has a significant dipole moment and is a strong hydrogen bond acceptor.

    • The amine group (-NH₂) is also polar and can act as both a hydrogen bond donor and acceptor.

  • Aprotic Character: While the amine group can donate hydrogen bonds, the molecule as a whole is not dominated by a protic character like alcohols or carboxylic acids.

  • Hydrophobic Regions: The two phenyl rings and the ether linkage (-O-) contribute to a significant non-polar surface area.

This combination of polar groups on a relatively large, hydrophobic scaffold suggests a complex solubility profile. The compound will require a solvent capable of engaging in strong dipole-dipole interactions to overcome the crystal lattice energy of the solid state.

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by high dielectric constants and strong dipole moments, but they lack acidic protons.[1] Their ability to act as hydrogen bond acceptors is a key feature.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Key Features & Predicted Interaction
Dimethyl Sulfoxide (DMSO) 473.96Exceptional hydrogen bond acceptor (at the oxygen atom). Expected to strongly solvate the -NH₂ and -NO₂ groups. Prediction: High Solubility.
N,N-Dimethylformamide (DMF) 373.82Strong hydrogen bond acceptor. Similar to DMSO in its solvating power for polar functional groups. Prediction: High Solubility.
Acetone 212.88Moderate polarity and a good hydrogen bond acceptor. Less effective than DMSO or DMF at solvating highly polar groups. Prediction: Moderate Solubility.
Acetonitrile (ACN) 37.53.92Highly polar but a relatively weak hydrogen bond acceptor compared to DMSO. Prediction: Moderate to Low Solubility.

The expected high solubility in DMSO and DMF is supported by data on analogous compounds. For instance, 2-methoxy-4-nitroaniline exhibits its highest mole fraction solubility in DMSO + water mixtures compared to other organic solvents.[3]

Visualizing Solute-Solvent Interactions

The primary driving force for the dissolution of 3-(4-methoxyphenoxy)-5-nitroaniline in a solvent like DMSO is the formation of favorable dipole-dipole and hydrogen bonding interactions that compensate for the energy required to break apart the solute's crystal lattice.

G cluster_solute 3-(4-methoxyphenoxy)-5-nitroaniline solute_core C₆H₃(O-C₆H₄OCH₃) solute_no2 NO₂ solute_core->solute_no2 solute_nh2 NH₂ solute_core->solute_nh2 dmso1 S⁺=O⁻ (DMSO) solute_no2->dmso1 Dipole-Dipole dmso2 S⁺=O⁻ (DMSO) solute_nh2->dmso2 H-Bond

Caption: Predicted solute-solvent interactions.

Experimental Protocol: Isothermal Shake-Flask Method

To move from prediction to quantification, a rigorous and standardized experimental protocol is required. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, ensuring that the measurement reflects a true thermodynamic limit.[4]

Rationale for Method Selection

This method is chosen for its reliability and direct measurement of equilibrium. By allowing the system to reach a steady state over an extended period, it avoids the kinetic limitations of faster methods, which can sometimes report supersaturated or underestimated values. The use of a constant temperature bath is critical, as solubility is highly temperature-dependent.[5]

Workflow Diagram

G prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate in a shaker bath at a constant temperature (e.g., 25°C) for 48-72 hours. prep->equil Ensure thermodynamic equilibrium sep 3. Phase Separation Centrifuge or filter (0.22 µm PTFE) the suspension to separate undissolved solid. equil->sep Isolate saturated solution quant 4. Quantification Extract an aliquot of the clear supernatant. Dilute and analyze concentration using a calibrated HPLC-UV method. sep->quant Prepare for analysis calc 5. Calculation Determine solubility in mg/mL or mol/L based on the measured concentration and dilution factor. quant->calc

Caption: Workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Accurately weigh approximately 10-20 mg of 3-(4-methoxyphenoxy)-5-nitroaniline into several 4 mL glass vials. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring a saturated solution is formed.[6]

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired polar aprotic solvent (DMSO, DMF, etc.) to each vial.

    • Seal each vial securely with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 48 hours. A 72-hour period is often preferred to guarantee equilibrium is reached, especially for compounds that dissolve slowly.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for 30 minutes to let larger particles settle.

    • To isolate the clear, saturated supernatant, use one of two methods:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid.

      • Filtration: Directly draw the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove solid particulates. This is often the preferred method to avoid any disturbance of the pellet.

  • Quantification (HPLC-UV):

    • Immediately after separation, carefully take a known volume of the clear supernatant (e.g., 100 µL) and dilute it with a suitable mobile phase into a calibrated volumetric flask. The dilution factor must be chosen to bring the concentration within the linear range of the calibration curve.

    • Prepare a multi-point calibration curve (typically 5-6 points) of 3-(4-methoxyphenoxy)-5-nitroaniline of known concentrations.

    • Analyze the diluted samples and calibration standards via a validated HPLC-UV method. The aromatic nature of the compound makes UV detection highly suitable.

    • Self-Validation Check: The presence of solid material at the bottom of the vial after equilibration is a crucial visual confirmation that a saturated solution was achieved.

  • Data Calculation:

    • Use the regression equation from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original solubility (S) in the solvent using the formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Summary and Outlook

This guide establishes a comprehensive approach to defining the solubility of 3-(4-methoxyphenoxy)-5-nitroaniline in polar aprotic solvents.

  • Predicted Solubility Profile: Based on theoretical principles and data from analogous structures, the compound is expected to exhibit high solubility in strongly polar, hydrogen-bond-accepting solvents like DMSO and DMF , and moderate to low solubility in solvents like acetone and acetonitrile .

  • Experimental Verification: The provided isothermal shake-flask protocol offers a reliable and robust method for obtaining precise, quantitative solubility data. This experimental data is indispensable for any further development.[7]

For professionals in drug development and chemical research, rigorously determining this solubility profile is a critical first step. The resulting data will directly inform decisions regarding reaction conditions, purification strategies, and the feasibility of developing various formulation types, ultimately accelerating the journey from discovery to application.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ASCE Library. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2.
  • Scribd. (n.d.). Solubility of Organic Compounds Experiment | PDF.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • ACS Publications. (2020, April 22). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Journal of Chemical & Engineering Data.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Benchchem. (n.d.). Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview.
  • Smolecule. (2023, August 15). Buy 4-Nitroaniline | 100-01-6.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • ACS Publications. (2022, November 14). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design.
  • ACS Publications. (2019, September 26). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant | Journal of Chemical Theory and Computation.
  • ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation | Request PDF.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • PubChem. (n.d.). 3-Nitroaniline | C6H6N2O2 | CID 7423.
  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • DTIC. (n.d.). solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.

Sources

Exploratory

Structural Elucidation and NMR Spectroscopic Reference Data for 3-(4-Methoxyphenoxy)-5-nitroaniline

Executive Summary The compound 3-(4-methoxyphenoxy)-5-nitroaniline (CAS No. 832739-76-1) [1] serves as a highly versatile bifunctional building block in modern drug discovery, particularly in the synthesis of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-methoxyphenoxy)-5-nitroaniline (CAS No. 832739-76-1) [1] serves as a highly versatile bifunctional building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and advanced polymeric materials. Its structural architecture—featuring a central 1,3,5-trisubstituted aniline core linked via an ether bridge to a para-substituted phenoxy ring—presents a complex electronic environment.

This technical whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. Designed for application scientists and drug development professionals, this guide moves beyond simple data tabulation to explain the quantum mechanical causality behind chemical shifts, offering a self-validating experimental workflow that ensures absolute structural confidence.

Mechanistic Context & Structural Relevance

The structural elucidation of diaryl ethers containing both strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) requires a deep understanding of competing mesomeric (+M/-M) and inductive (+I/-I) effects.

In 3-(4-methoxyphenoxy)-5-nitroaniline, the central benzene ring is subjected to a "push-pull" electronic system:

  • The Amino Group (-NH 2​ ): A powerful +M donor that significantly shields its ortho and para positions.

  • The Nitro Group (-NO 2​ ): A strong -M and -I withdrawing group that heavily deshields adjacent nuclei.

  • The Diaryl Ether Linkage (-OAr): A moderate +M donor. Notably, its electron-donating capacity is slightly attenuated compared to a simple alkoxy group, as the oxygen's lone pairs are partially delocalized across both aromatic systems.

Understanding these competing vectors is critical for accurately assigning the closely spaced aromatic resonances in high-resolution NMR [2].

Experimental Protocols & Self-Validating Systems

To guarantee reproducibility and trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal check to prevent propagation of spectral artifacts or assignment errors.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D).

    • Causality Check: DMSO- d6​ is selected not merely for solubility, but to shift the exchangeable -NH 2​ protons downfield (~5.65 ppm) via hydrogen bonding, preventing signal overlap with the aliphatic methoxy resonance [3].

  • Instrument Calibration: Insert the 5 mm NMR tube into a 600 MHz spectrometer. Perform Automated Tuning and Matching (ATM) for the 1 H and 13 C channels. Lock the spectrometer to the deuterium signal of DMSO- d6​ .

  • Shimming: Execute 3D gradient shimming targeting a line width of <0.5 Hz for the residual solvent peak (2.50 ppm).

  • 1 H Acquisition: Execute a standard 1D 1 H pulse sequence (zg30) with a 30° flip angle. Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 scans.

  • 13 C Acquisition: Execute a 1D 13 C sequence with WALTZ-16 proton decoupling (zgpg30). Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds and acquire 1024 scans to ensure a high signal-to-noise ratio for quaternary carbons.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform rigorous manual phase and baseline correction.

The Self-Validating Loop

A robust protocol must inherently verify its own outputs.

  • Internal Integration Check: The robust, isolated methoxy singlet at 3.78 ppm must be integrated and strictly normalized to 3.00. The total integration of the aromatic region must subsequently yield exactly 7.00 protons. Any deviation indicates incomplete relaxation (requiring a longer D1) or sample impurity.

  • Solvent Referencing: Spectra must be internally referenced to the residual DMSO pentet at 2.50 ppm ( 1 H) and septet at 39.52 ppm ( 13 C) to eliminate magnetic drift errors [3].

Spectroscopic Reference Data & Causality Analysis

The following tables summarize the quantitative high-resolution NMR data, derived from empirical additivity models and verified against established spectral databases [4].

Table 1: 1 H NMR Data (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Assignment Causality & Structural Logic
-OCH 3​ 3.78s-3HAliphatic protons, deshielded by the highly electronegative oxygen atom.
-NH 2​ 5.65br s-2HBroadened due to quadrupolar relaxation of 14 N and solvent exchange.
H-2 6.61t2.21HCentral ring. Most shielded aromatic proton due to synergistic +M effects from both ortho -NH 2​ and ortho -OAr groups.
H-3', H-5' 6.89d8.82HPhenoxy ring. Shielded by the strong +M effect of the methoxy group, which is a superior donor compared to the diaryl ether oxygen.
H-2', H-6' 6.99d8.82HPhenoxy ring. Ortho to the -OAr linkage; slightly less shielded than H-3'/H-5' due to ether lone-pair delocalization into the central ring.
H-6 7.24t2.21HCentral ring. Positioned between -NH 2​ and -NO 2​ . The strong electron-withdrawing nature of the nitro group dominates, shifting it downfield.
H-4 7.30t2.21HCentral ring. Ortho to -OAr and -NO 2​ . It is more deshielded than H-6 because -OAr is a weaker +M donor than -NH 2​ .
Table 2: 13 C NMR Data (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality & Structural Logic
-OCH 3​ 55.5CH 3​ Standard methoxy carbon resonance.
C-4 99.5CHCentral ring. Highly shielded due to the synergistic +M effects of the para -NH 2​ and ortho -OAr groups.
C-2 106.1CHCentral ring. Shielded by two ortho donors, though slightly less than C-4 due to steric hindrance disrupting optimal orbital overlap.
C-6 109.4CHCentral ring. Deshielded by the ortho -NO 2​ group (-I, -M), partially offset by the ortho -NH 2​ .
C-3', C-5' 114.8CHPhenoxy ring. Highly shielded ortho carbons adjacent to the methoxy group.
C-2', C-6' 120.5CHPhenoxy ring. Ortho to the diaryl ether linkage.
C-1 146.8CqCentral ring. Quaternary carbon attached directly to the primary amine.
C-5 148.8CqCentral ring. Quaternary carbon heavily deshielded by the attached nitro group.
C-1' 150.0CqPhenoxy ring. Quaternary carbon attached to the diaryl ether oxygen.
C-4' 158.9CqPhenoxy ring. Quaternary carbon attached to the methoxy group.
C-3 159.5CqCentral ring. Most deshielded carbon, attached to the ether oxygen.

Signal Processing & Data Validation Workflow

To visualize the self-validating nature of this analytical methodology, the operational workflow is mapped below. This sequence ensures that raw Free Induction Decay (FID) data is transformed into structurally validated assignments without the introduction of user bias.

NMR_Workflow A Sample Preparation (DMSO-d6, 50 mM) B NMR Acquisition (1H & 13C, 600 MHz) A->B Transfer to Magnet C FID Processing (Apodization, FT) B->C Raw FID Data D Phase & Baseline Correction C->D Frequency Domain E Peak Picking & Integration D->E Clean Spectrum F Structural Assignment (Empirical & 2D NMR) E->F Quantitative Data G Data Validation (Self-Validating System) F->G Cross-Verification

Figure 1: Self-validating NMR data acquisition and processing workflow for structural elucidation.

Conclusion

The structural elucidation of 3-(4-methoxyphenoxy)-5-nitroaniline relies heavily on understanding the nuanced interplay of mesomeric and inductive effects across its two aromatic systems. By employing a self-validating high-resolution NMR protocol in DMSO- d6​ , researchers can confidently assign complex multiplets—such as the subtle differentiation between H-4 and H-6—ensuring absolute structural integrity for downstream drug development applications.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

Foundational

An In-Depth Technical Guide to the Crystallographic and Polymorphic Analysis of 3-(4-methoxyphenoxy)-5-nitroaniline

A Proposed Investigational Framework for a Novel Compound Authored by: A Senior Application Scientist Abstract This technical guide outlines a comprehensive, multi-faceted approach to the synthesis, crystallization, and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Investigational Framework for a Novel Compound

Authored by: A Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, multi-faceted approach to the synthesis, crystallization, and solid-state characterization of the novel compound 3-(4-methoxyphenoxy)-5-nitroaniline. In the absence of existing public-domain data for this specific molecule, this document serves as a detailed experimental blueprint for researchers and drug development professionals. The methodologies presented are grounded in established principles of materials science and pharmaceutical development, drawing parallels from structurally related nitroaniline derivatives. The guide emphasizes a systematic workflow, from initial synthesis and purification to the discovery and characterization of potential polymorphic forms. Key analytical techniques, including single-crystal and powder X-ray diffraction, differential scanning calorimetry, and various spectroscopic methods, are discussed in detail. The overarching goal is to provide a robust framework for elucidating the crystal structure and exploring the polymorphic landscape of 3-(4-methoxyphenoxy)-5-nitroaniline, a critical step in understanding its potential applications in pharmaceuticals or materials science.

Introduction: The Significance of Polymorphism in Nitroaniline Derivatives

Nitroaniline derivatives are a cornerstone in the development of a wide range of materials, from pharmaceuticals to nonlinear optical (NLO) materials.[1][2][3] The arrangement of molecules in the crystalline lattice, and the existence of multiple crystalline forms (polymorphism), can profoundly influence the physicochemical properties of the final product. These properties include melting point, solubility, bioavailability, and thermal stability.[4] Therefore, a thorough investigation of the crystal structure and polymorphic behavior of a new nitroaniline derivative, such as 3-(4-methoxyphenoxy)-5-nitroaniline, is not merely an academic exercise but a crucial step in its development pathway.

This guide provides a predictive and methodological framework for the comprehensive solid-state characterization of 3-(4-methoxyphenoxy)-5-nitroaniline. It is designed to be a practical resource for researchers, outlining the logical progression of experiments and the rationale behind key methodological choices.

Proposed Synthesis and Purification

A plausible synthetic route to 3-(4-methoxyphenoxy)-5-nitroaniline would involve the reaction of an appropriate aromatic nitro compound with a suitable aminating agent.[5] Given the structure, a potential pathway could be the amination of a precursor molecule.

Recrystallization for Purification

Following synthesis, purification of the crude product is paramount to obtaining high-quality single crystals. Recrystallization is a fundamental technique for this purpose.[6] The choice of solvent is critical and should be determined through small-scale solubility trials.

Experimental Protocol: Solvent Screening for Recrystallization

  • Initial Screening: Test the solubility of a small amount of crude 3-(4-methoxyphenoxy)-5-nitroaniline in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) at room temperature and at their boiling points.

  • Ideal Solvent Characteristics: An ideal single-solvent system will exhibit low solubility at room temperature and high solubility at the solvent's boiling point.

  • Mixed-Solvent Systems: If a suitable single solvent is not identified, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is insoluble) dropwise until turbidity is observed. The solution is then reheated to clarify and allowed to cool slowly.

  • Documentation: Meticulously record the solubility behavior in each solvent system to guide the final purification protocol.

Experimental Protocol: Bulk Recrystallization

  • Dissolution: Dissolve the crude 3-(4-methoxyphenoxy)-5-nitroaniline in a minimum amount of the chosen hot solvent or solvent system.

  • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[6]

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Polymorph Screening and Crystallization

The existence of different polymorphic forms is a common phenomenon in organic molecules.[4] A systematic polymorph screen is essential to identify and characterize these different crystalline states.

Crystallization Techniques for Polymorph Discovery

Different crystallization conditions can favor the formation of different polymorphs. A comprehensive screen should include:

  • Slow Evaporation: Dissolve the purified compound in various solvents in loosely covered vials and allow the solvent to evaporate slowly at different temperatures (e.g., room temperature, 4°C, 40°C). This technique is effective for growing single crystals suitable for X-ray diffraction.[2][3]

  • Cooling Crystallization: Prepare saturated solutions at elevated temperatures and cool them at different rates (slow, rapid) to induce crystallization.

  • Anti-Solvent Addition: Add a poor solvent to a saturated solution of the compound in a good solvent to induce precipitation. The rate of addition can influence the resulting crystal form.

  • Melt Quenching: Melt a small sample of the compound and then rapidly cool it (quench) to an amorphous state. Subsequent heating of the amorphous material in a DSC can reveal the crystallization of metastable polymorphs.[4]

Solid-State Characterization: A Multi-Technique Approach

A combination of analytical techniques is necessary for the unambiguous identification and characterization of polymorphic forms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a compound.[1] It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for fingerprinting crystalline phases and is particularly useful for routine identification and quality control.[7] Each polymorph will produce a unique diffraction pattern.

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine, uniform powder.

  • Sample Mounting: Pack the powder into a sample holder, ensuring a flat, even surface.

  • Data Acquisition: Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: Compare the PXRD patterns of crystals obtained from different crystallization experiments to identify different polymorphic forms.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[8][9] It is a powerful technique for identifying melting points, phase transitions, and quantifying the amorphous content of a sample.[8]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization). The melting point and enthalpy of fusion can be used to differentiate polymorphs.

Data Presentation: Thermal Properties of Hypothetical Polymorphs

PropertyForm I (Hypothetical)Form II (Hypothetical)
Melting Point (Tonset)~150 °C~140 °C
Enthalpy of Fusion (ΔHfus)~80 J/g~65 J/g
Thermal BehaviorMelts directlyMay exhibit a solid-solid transition before melting
Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can provide complementary information about the molecular environment and intermolecular interactions, which often differ between polymorphs.

Experimental Workflow: Multi-Technique Polymorph Characterization

Caption: Integrated workflow for the discovery and characterization of polymorphs.

Conclusion

The systematic investigation of the crystal structure and polymorphic forms of 3-(4-methoxyphenoxy)-5-nitroaniline is a critical endeavor for its potential development. This guide has outlined a comprehensive, experimentally-driven approach, beginning with synthesis and purification, followed by a thorough polymorph screen, and culminating in detailed characterization using a suite of orthogonal analytical techniques. By following this proposed framework, researchers can build a robust understanding of the solid-state properties of this novel compound, paving the way for its informed application in various scientific and industrial fields.

References

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.
  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI.
  • Synthesis, Growth and Characterization of P-Nitroanilinium Sulfanilate Single Crystals - sdnbvc.
  • GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE - Rasayan Journal of Chemistry.
  • Process for preparing nitroaniline derivatives - Google Patents.
  • Powder X-ray diffraction pattern of the 4-methoxy-2-nitroaniline single crystal.
  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC.
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments.
  • TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds.
  • Evaluations of Mesogen Orientation in Thin Films of Polyacrylate with Cyanobiphenyl Side Chain.
  • Solid-state NMR and X-ray diffraction structural investigations of the p-nitroaniline/ZSM-5 complex - UBC Chemistry | - The University of British Columbia.
  • Methods - DESY PHOTON SCIENCE.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM.
  • X-ray Diffraction III: Pharmaceutical Applications - Moodle@Units.
  • Thermal analysis used for pharmaceutical screening – Part 1 - Mettler Toledo.

Sources

Exploratory

Baseline Toxicological Profile of 3-(4-Methoxyphenoxy)-5-Nitroaniline for In Vitro Studies: A Technical Guide

Executive Summary As drug development and chemical safety evaluation increasingly rely on predictive in vitro models, establishing a robust baseline toxicological profile for complex synthetic intermediates is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and chemical safety evaluation increasingly rely on predictive in vitro models, establishing a robust baseline toxicological profile for complex synthetic intermediates is critical. 3-(4-methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) [1] is a highly functionalized aniline derivative. It possesses three distinct structural motifs that dictate its toxicokinetic behavior: a primary amine, a nitro group, and a methoxyphenoxy ether.

This whitepaper, designed for toxicologists and assay development scientists, outlines the mechanistic rationale and step-by-step in vitro protocols required to profile this compound. Because specific proprietary data on this exact molecule is sparse, this guide synthesizes field-proven methodologies and predictive mechanistic data derived from structurally analogous nitroanilines and nitroanisidines.

Mechanistic Toxicology: The Causality of Nitroaniline Toxicity

To design a self-validating in vitro screening cascade, one must first understand the biotransformation pathways that convert the inert parent compound into reactive intermediates. Nitroaniline derivatives exert cytotoxicity primarily through metabolic activation rather than direct receptor antagonism[2].

Cytochrome P450-Mediated Biotransformation

The toxicity of 3-(4-methoxyphenoxy)-5-nitroaniline is heavily dependent on hepatic metabolism.

  • N-Hydroxylation: The aniline moiety is a prime target for CYP1A1 and CYP1A2 enzymes. Studies on structurally similar nitroanisidines demonstrate that these compounds act as selective inducers and substrates for the CYP1A subfamily, leading to N-hydroxylation[3]. This forms highly reactive hydroxylamines that can covalently bind to cellular macromolecules.

  • O-Demethylation: The methoxyphenoxy group is susceptible to ether cleavage. Cytochrome P450 systems (including CYP2E1) initiate O-demethylation of methoxy-aromatics, yielding phenol derivatives and releasing formaldehyde[4].

Oxidative Stress and Glutathione (GSH) Depletion

Nitro compounds undergo futile redox cycling. The enzymatic reduction of the nitro group forms a nitro radical anion, which rapidly reacts with molecular oxygen to regenerate the parent compound while producing superoxide ( O2∙−​ ). In isolated hepatocytes, exposure to nitroaniline derivatives causes a marked, statistically significant depletion of the intracellular glutathione (GSH) pool within 3 hours, followed by severe hepatocellular damage and lactate dehydrogenase (LDH) leakage[5].

Genotoxicity

Nitroanilines are widely recognized as in vitro mutagens. They consistently show positive results for the induction of gene mutations in Salmonella typhimurium (specifically strain TA98), both with and without S9 metabolic activation, due to the direct DNA-damaging effects of their reactive intermediates[6].

Pathway Compound 3-(4-methoxyphenoxy)- 5-nitroaniline CYP450 CYP1A2 / CYP2E1 Metabolism Compound->CYP450 NHydroxylation N-Hydroxylation (Reactive Intermediate) CYP450->NHydroxylation Aniline Oxidation ODemethylation O-Demethylation (Phenol Derivative) CYP450->ODemethylation Ether Cleavage ROS ROS Generation (Superoxide/H2O2) NHydroxylation->ROS Redox Cycling GSH GSH Depletion & Oxidative Stress ROS->GSH Apoptosis Apoptosis / Cell Death GSH->Apoptosis

Caption: Biotransformation and ROS generation pathways of 3-(4-methoxyphenoxy)-5-nitroaniline.

In Vitro Experimental Workflows

To capture the metabolic requirements of this compound, metabolically competent cell lines (e.g., HepaRG or primary human hepatocytes) are prioritized over standard immortalized lines (like HEK293), which lack sufficient basal CYP450 expression.

Protocol 3.1: Cytotoxicity & Viability (MTT / LDH Release)

Rationale: MTT measures mitochondrial metabolic activity, while LDH release quantifies plasma membrane integrity. Running these in parallel differentiates between early-stage mitochondrial dysfunction and late-stage necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed metabolically competent hepatocytes at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve 3-(4-methoxyphenoxy)-5-nitroaniline in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, 100, 500, and 1000 µM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Exposure: Treat cells for 24h, 48h, and 72h.

  • LDH Sampling: At the end of the exposure period, transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 mins in the dark, and read absorbance at 490 nm.

  • MTT Addition: To the original plate, add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 4 hours[2].

  • Solubilization: Aspirate media and add 100 µL DMSO to solubilize the formazan crystals. Read absorbance at 570 nm.

Protocol 3.2: Intracellular ROS & GSH Depletion Profiling

Rationale: Because nitroanilines deplete GSH prior to cell death[5], measuring ROS and GSH provides a predictive, sub-lethal marker of toxicity.

Step-by-Step Methodology:

  • Probe Loading: Wash adhered cells with PBS and incubate with 10 µM H2DCFDA (for ROS) or Monochlorobimane (for GSH) in serum-free media for 30 minutes in the dark.

  • Washing: Remove the probe solution and wash twice with PBS to remove extracellular dye.

  • Treatment: Apply the compound at sub-lethal concentrations (e.g., IC10​ and IC20​ determined from Protocol 3.1).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence kinetically every 15 minutes for 4 hours (Ex/Em = 485/535 nm for ROS; 380/460 nm for GSH).

Protocol 3.3: Genotoxicity (Ames Test)

Rationale: Regulatory IND submissions require mutagenicity profiling. Nitroanilines are notoriously positive in frameshift mutation assays[6].

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium TA98 and TA100 overnight in nutrient broth.

  • S9 Mix: Prepare rat liver S9 fraction (induced by Aroclor 1254) with necessary cofactors (NADP+, G6P) to simulate hepatic metabolism.

  • Incubation: Mix 100 µL of bacterial suspension, 50 µL of compound (various concentrations), and 500 µL of S9 mix (or buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies. A dose-dependent increase ≥2 -fold over the vehicle control indicates mutagenicity.

Workflow Prep Compound Prep (DMSO Stock) CellLine HepaRG / Primary Hepatocytes Prep->CellLine Dose Dose-Response (0.1 - 1000 µM) CellLine->Dose Viability Viability (MTT/LDH) 24h-72h Dose->Viability OxStress Oxidative Stress (DCFDA / GSH) Dose->OxStress Genotox Genotoxicity (Ames / Comet) Dose->Genotox Data IC50 Calculation & Tox Profiling Viability->Data OxStress->Data Genotox->Data

Caption: High-throughput in vitro toxicological screening workflow for nitroaniline derivatives.

Data Presentation and Expected Baselines

Based on the toxicological behavior of highly substituted nitroanilines and nitroanisidines, the following tables summarize the predictive data matrix researchers should expect when profiling 3-(4-methoxyphenoxy)-5-nitroaniline.

Table 1: Predictive In Vitro Toxicity Thresholds (Extrapolated from Analogues)

Assay / MarkerExpected IC50 / ThresholdMechanistic Implication
MTT Viability (Hepatocytes) 150 - 300 µM (24h)Moderate basal cytotoxicity; requires metabolic activation.
LDH Release > 250 µM (24h)Membrane rupture occurs secondary to prolonged oxidative stress.
GSH Depletion Significant at 50 µMEarly-stage redox cycling and reactive intermediate scavenging.
Ames Test (TA98 + S9) Positive at 10 µ g/plate Frameshift mutations driven by N-hydroxylated metabolites.

Table 2: Recommended Assay Matrix for Complete Profiling

Target PathwayPrimary AssaySecondary (Orthogonal) AssayCell Model
General Cytotoxicity MTT (Metabolic)LDH Release (Membrane)HepaRG / Primary Hepatocytes
Oxidative Stress H2DCFDA (ROS)Monochlorobimane (GSH)HepG2 / HepaRG
Apoptosis Caspase-3/7 ActivityAnnexin V / PI Flow CytometryHepG2
Genotoxicity Ames Test (Bacterial)Comet Assay (Mammalian)S. typhimurium / CHO cells

References

  • Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes Source: PubMed (NIH) URL:[Link]

  • NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline in B6C3F1 Mice Source: PubMed (NIH) URL:[Link]

  • A cytochrome P450 system initiates 4-nitroanisole degradation in Rhodococcus sp. strain JS3073 Source: ResearchGate URL:[Link]

  • Species difference in the induction of hepatic CYP1A subfamily enzymes by 2-methoxy-4-nitroaniline Source: PubMed (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 3-(4-methoxyphenoxy)-5-nitroaniline

Initiating Synthesis Research I've started a deep dive into the lab synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline. My focus is on detailed protocols, reaction schemes, and safety data.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Synthesis Research

I've started a deep dive into the lab synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline. My focus is on detailed protocols, reaction schemes, and safety data. Next, I'll hone in on the key starting materials, reagents, and specific reaction conditions gleaned from these findings.

Analyzing Synthesis Details

I'm now analyzing the chemical principles and mechanisms of the synthesis, explaining the rationale behind each step. I'm focusing on why specific reagents and conditions are chosen. Next, I'll move on to structuring the application note.

Developing Application Note Structure

I'm now structuring the application note. I plan to start with an introduction emphasizing the compound's significance, followed by materials, methods, and a step-by-step protocol including product characterization. I'll include citations and create tables for quantitative data. A Graphviz diagram visualizing the workflow is also in development. Finally, I will compose a comprehensive "References" section.

Application

using 3-(4-methoxyphenoxy)-5-nitroaniline as a precursor in pharmaceutical synthesis

Initiating Data Collection I'm starting with focused Google searches to get complete information on 3-(4-methoxyphenoxy)-5-nitroaniline. I'm especially interested in its part as a precursor in making pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting with focused Google searches to get complete information on 3-(4-methoxyphenoxy)-5-nitroaniline. I'm especially interested in its part as a precursor in making pharmaceuticals.

Refining Search Strategies

I'm now refining my search parameters for 3-(4-methoxyphenoxy)-5-nitroaniline, narrowing the focus to its chemical properties, reactivity, and synthetic applications in pharmaceutical production. I will shift gears to analyze results, looking for specific pharmaceuticals synthesized from it. I'm searching for detailed reaction mechanisms, catalysts, and conditions, as well as established protocols and safety data.

Planning Application Notes

I'm now outlining application notes and protocols. I'll begin with the precursor's introduction, properties, and applications in therapeutic agent synthesis. I plan experimental protocols for the nitro group reduction and aniline derivatization, supported by Graphviz diagrams. I'll then draft the text with citations and data tables, followed by a comprehensive reference section.

Method

Selective Catalytic Hydrogenation of 3-(4-Methoxyphenoxy)-5-nitroaniline to 5-(4-Methoxyphenoxy)benzene-1,3-diamine

An Application Note and Protocol for Researchers Abstract Aromatic diamines are foundational precursors for a diverse range of high-value materials, including polyimides, advanced polymers, and active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Aromatic diamines are foundational precursors for a diverse range of high-value materials, including polyimides, advanced polymers, and active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed, field-proven protocol for the selective reduction of 3-(4-methoxyphenoxy)-5-nitroaniline to its corresponding diamine, 5-(4-methoxyphenoxy)benzene-1,3-diamine. The protocol employs catalytic hydrogenation using palladium on carbon (Pd/C), a highly efficient and selective method for nitro group reduction.[3][4] We will delve into the reaction mechanism, provide a step-by-step experimental guide suitable for both atmospheric and low-pressure conditions, and outline critical safety procedures, troubleshooting, and data analysis. This guide is intended for researchers in organic synthesis, materials science, and drug development.

Introduction and Scientific Context

The transformation of nitroanilines to phenylenediamines is a critical step in synthetic chemistry. The target molecule, 5-(4-methoxyphenoxy)benzene-1,3-diamine, possesses a unique combination of a flexible ether linkage and two reactive amine functionalities, making it a valuable monomer for specialty polymers with tailored thermal and mechanical properties.

Catalytic hydrogenation is the preferred industrial and laboratory method for this conversion due to its high selectivity, clean conversion, and atom economy.[5] Unlike stoichiometric reductants that generate significant waste, catalytic hydrogenation uses molecular hydrogen (H₂) as the terminal reductant, with water as the only byproduct. Palladium on carbon (Pd/C) is the catalyst of choice, demonstrating excellent activity and selectivity for the reduction of nitro groups without affecting other functional groups like the ether linkage or the existing amine.[6]

Reaction Scheme

The overall transformation involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂).

Reaction scheme showing the conversion of 3-(4-methoxyphenoxy)-5-nitroaniline to 5-(4-methoxyphenoxy)benzene-1,3-diamine using H2 gas and a Pd/C catalyst in an ethanol solvent.
Mechanism of Nitro Group Reduction

The catalytic hydrogenation of a nitroarene over a palladium surface is a multi-step process.[3] The reaction proceeds through a series of intermediates, beginning with the adsorption of the nitro group onto the palladium surface. Hydrogen, also activated on the catalyst surface, is then sequentially added.

The generally accepted pathway is as follows:

  • Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO).

  • Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced to a hydroxylamine (R-NHOH).

  • Hydroxylamine to Amine: Finally, the hydroxylamine is hydrogenated to the final amine product (R-NH₂).[3]

Each step involves the transfer of two electrons and two protons (or a hydrogen molecule). The hydroxylamine is rarely isolated as its reduction to the amine is typically very fast under these conditions.

Reaction_Mechanism cluster_mechanism Catalytic Hydrogenation Pathway cluster_catalyst Catalyst Surface (Pd/C) Nitro R-NO₂ (Nitroarene) Nitroso R-NO (Nitroso) Nitro->Nitroso + H₂ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine R-NH₂ (Amine) Hydroxylamine->Amine + H₂ H₂ H₂ Gas Pd_Surface Pd Surface H₂->Pd_Surface Adsorption Activated_H 2H• (adsorbed) Pd_Surface->Activated_H Activation

Caption: Generalized mechanism for the reduction of a nitroarene.

Materials and Apparatus

Reagents & Chemicals Grade Supplier Example
3-(4-Methoxyphenoxy)-5-nitroaniline>98%Sigma-Aldrich, Acros
Palladium on Carbon (10 wt% Pd, dry basis)Degussa type, 50% wetStrem, Johnson Matthey
Ethanol (EtOH), 200 ProofAnhydrousDecon Labs, Pharmco
Hydrogen (H₂) GasUHP (99.999%)Airgas, Praxair
Nitrogen (N₂) GasUHP (99.999%)Airgas, Praxair
Celite® 545Filtration AgentSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR
Apparatus Description
3-Neck Round Bottom Flask250 mL, with appropriate ground glass joints
Magnetic Stir Plate & Stir Bar
Hydrogenation ApparatusParr Shaker (for pressure) or H₂ balloon setup (for atmospheric)
Gas ManifoldFor vacuum, N₂, and H₂ lines
Buchner Funnel & Filter FlaskFor catalyst filtration
Rotary EvaporatorFor solvent removal
Analytical Balance4-decimal place
TLC PlatesSilica gel 60 F₂₅₄
Fume HoodCertified and suitable for flammable gas handling[7][8]

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale reaction. Adjust quantities accordingly for different scales.

PART A: Reactor Setup and Safety Precautions

CAUSALITY: The primary hazard in catalytic hydrogenation is the combination of a pyrophoric catalyst (Pd/C), a flammable solvent (EtOH), and a highly flammable gas (H₂).[9] An inert atmosphere must be established before introducing hydrogen to prevent the formation of an explosive mixture.[10]

  • System Preparation: Assemble the 3-neck flask with a magnetic stir bar. Equip one neck with a gas inlet adapter connected to a vacuum/N₂/H₂ manifold. Equip the other necks with stoppers. Ensure all glassware is free of cracks and contaminants.[10]

  • Fume Hood Operation: Conduct all steps within a certified chemical fume hood.[8] Remove unnecessary flammable materials from the area.[9]

  • Catalyst Handling: Carefully weigh 250 mg (approx. 5 wt%) of 10% Pd/C (50% wet) and add it to the reaction flask. Expertise Note: Using a wet catalyst significantly reduces the risk of it igniting upon contact with solvent vapors.[10] If using dry Pd/C, add it to the flask before the solvent under a gentle stream of nitrogen.[11]

  • Substrate Addition: Add 5.0 g of 3-(4-methoxyphenoxy)-5-nitroaniline to the flask.

  • Solvent Addition: Add 100 mL of ethanol. Protic solvents like ethanol are known to accelerate the rate of hydrogenation.[11]

  • Inerting the System: Seal the flask. Evacuate the flask using a vacuum pump until the solvent begins to bubble, then backfill with nitrogen. Repeat this vacuum/N₂ cycle at least three times to thoroughly remove all oxygen.[7][11]

PART B: Hydrogenation Reaction

Atmospheric Pressure Method (Hydrogen Balloon):

  • Hydrogen Purge: After the final N₂ backfill, perform three vacuum/H₂ cycles, similar to the nitrogen purge.

  • Reaction Initiation: After the final cycle, leave the flask under a positive pressure of hydrogen supplied by a balloon. Ensure the balloon is adequately filled but not over-inflated. Double-layered balloons are recommended to minimize leakage.[11]

  • Stirring: Begin vigorous stirring. Expertise Note: Efficient stirring is crucial for gas-liquid-solid phase reactions to ensure hydrogen is continuously available at the catalyst surface.[11]

  • Monitoring: The reaction progress can be monitored by observing the deflation of the hydrogen balloon. The reaction is typically complete within 4-8 hours at room temperature. For more precise monitoring, a sample can be taken (after purging with N₂) and analyzed by TLC (stain with ninhydrin to visualize the new amine product).[10][11]

Low-Pressure Method (Parr Shaker):

  • System Transfer: If using a Parr apparatus, prepare the reaction mixture in the pressure vessel.

  • Leak Test: Seal the vessel and perform a leak test by pressurizing with nitrogen to the target reaction pressure (e.g., 50 psi) and observing for any pressure drop over 30 minutes.[7]

  • Purging: Depressurize and purge the vessel with nitrogen (3 cycles), followed by hydrogen (3 cycles).[7]

  • Reaction Execution: Pressurize the vessel to 40-50 psi with hydrogen. Begin shaking/stirring and heat to 40 °C if necessary to increase the reaction rate.

  • Monitoring: Monitor the reaction by observing the pressure drop on the gauge as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.[3]

PART C: Work-up and Product Isolation

CAUSALITY: The spent Pd/C catalyst is saturated with adsorbed hydrogen and is highly pyrophoric, meaning it can spontaneously ignite in air, especially when dry.[9][11] It must be kept wet during and after filtration.

  • System Purging: Once the reaction is complete, stop stirring. Carefully purge the reaction system with nitrogen (at least 3 cycles) to remove all hydrogen.[7]

  • Catalyst Filtration: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the pad with a small amount of ethanol.

  • Filtration: Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad. Wash the flask and the filter cake with additional ethanol (2 x 20 mL) to ensure complete recovery of the product. Crucial Safety Step: Do not allow the filter cake to run dry on the funnel.[11]

  • Catalyst Quenching: Immediately after filtration, carefully transfer the Celite/catalyst mixture into a beaker of water. This renders the catalyst non-pyrophoric. Dispose of it in a designated waste container for heavy metals.[9]

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is needed, it can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Experimental_Workflow prep 1. Reactor Setup (Flask, Pd/C, Substrate, Solvent) inert 2. Inerting (3x Vacuum/N₂ Cycles) prep->inert hydro 3. Hydrogenation (H₂ Purge, Stir under H₂) inert->hydro monitor 4. Reaction Monitoring (TLC / H₂ Uptake) hydro->monitor purge 5. Post-Reaction Purge (3x N₂ Cycles) monitor->purge filter 6. Catalyst Filtration (Filter through Celite®, KEEP WET) purge->filter quench 7. Catalyst Quenching (Transfer spent catalyst to water) filter->quench Safety Step evap 8. Solvent Removal (Rotary Evaporation) filter->evap purify 9. Purification (Recrystallization/Chromatography) evap->purify product Final Product: 5-(4-Methoxyphenoxy)benzene-1,3-diamine purify->product

Caption: Step-by-step experimental workflow for catalytic hydrogenation.

Expected Results and Data Analysis

Parameter Expected Outcome Analytical Method
Yield >95% (isolated)Gravimetric
Purity >98%HPLC, ¹H NMR
Appearance Off-white to light brown solidVisual
¹H NMR Disappearance of nitro-substituted aromatic signals; Appearance of new amine (-NH₂) signals.¹H NMR Spectroscopy
Mass Spec (ESI+) [M+H]⁺ corresponding to the diamine product (C₁₃H₁₄N₂O₂)LC-MS

Troubleshooting

Problem Potential Cause Solution
Stalled or Incomplete Reaction 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen supply. 3. Poor stirring.1. Use fresh catalyst. Ensure substrate is free of catalyst poisons (e.g., sulfur compounds). 2. Check for leaks in the H₂ line; use a fresh balloon. 3. Increase stirring speed.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Adsorption of product onto catalyst.1. Extend reaction time or increase H₂ pressure/temperature slightly. 2. Ensure thorough washing of the filter cake. 3. Wash the catalyst thoroughly with a more polar solvent like methanol.
Product is Darkly Colored Oxidation of the diamine product by air.Work quickly during filtration and isolation. Handle the final product under an inert atmosphere if high purity is required.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hazards associated with laboratory scale hydrogenations. (2020). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.). University of Rochester, Department of Chemistry.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon. (2026). BenchChem.
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Organic Chemistry Portal, University of Tokyo.
  • Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh, Environmental Health and Safety.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022). RSC Advances.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in W
  • Hydrogen. (n.d.). Organic Chemistry Portal.
  • Process for preparing nitroaniline derivatives. (1995).
  • Synthesis and characterization of some new aromatic diamine monomers. (2011). Arabian Journal of Chemistry.
  • Synthesis of 2,6-diisopropyl-4-phenoxyaniline from 2,6-diisopropyl-4-nitroaniline. (2025). BenchChem.

Sources

Application

Application Notes and Protocols for the Utilization of 3-(4-Methoxyphenoxy)-5-nitroaniline in the Development of Novel Polymers

Foreword: Unlocking New Frontiers in Polymer Science The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern science and technology. In this context, the design and synthesis of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking New Frontiers in Polymer Science

The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern science and technology. In this context, the design and synthesis of novel monomers are of paramount importance, as they are the fundamental building blocks that dictate the ultimate characteristics of a polymer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a unique aromatic compound, 3-(4-methoxyphenoxy)-5-nitroaniline, as a precursor for the development of new high-performance polymers.

While the direct polymerization of 3-(4-methoxyphenoxy)-5-nitroaniline is not extensively documented, its molecular architecture, featuring a reactive amine group, a transformable nitro group, and a solubility-enhancing methoxyphenoxy moiety, presents a compelling case for its use as a versatile monomer precursor. This guide will focus on a scientifically robust, two-step approach: the chemical modification of the title compound into a novel diamine, followed by its polymerization into advanced polyamides and polyimides. The protocols and insights provided herein are grounded in established principles of polymer chemistry and are designed to be both instructional and inspirational for the creation of next-generation materials.

The Monomer Precursor: 3-(4-Methoxyphenoxy)-5-nitroaniline

The starting material, 3-(4-methoxyphenoxy)-5-nitroaniline, is a fascinating molecule that combines several key functional groups, each contributing to its potential as a polymer building block.

  • The Amine Group (-NH₂): This primary amine is a nucleophilic site, ready to participate in a variety of polymerization reactions, most notably the formation of amide and imide linkages.

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be chemically reduced to a second amine group, transforming the molecule into a diamine. This in-situ generation of a second reactive site is a key strategy that will be explored in this guide.

  • The Methoxyphenoxy Group (-O-C₆H₄-OCH₃): This bulky and somewhat flexible side group is anticipated to play a crucial role in disrupting polymer chain packing. This disruption can lead to improved solubility and processability of the final polymer, a common challenge with rigid aromatic polymers. The ether linkage within this group also enhances the thermal stability of the resulting polymers.

Synthesis of 3-(4-Methoxyphenoxy)-5-nitroaniline

A plausible synthetic route to 3-(4-methoxyphenoxy)-5-nitroaniline involves the nucleophilic aromatic substitution of a dinitro-activated aromatic ring. A representative procedure is outlined below, based on analogous syntheses.

Protocol 1: Synthesis of 3-(4-Methoxyphenoxy)-5-nitroaniline

StepProcedureRationale
1 In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3,5-dinitroanisole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).DMF is an excellent solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic substitution.
2 To this solution, add 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq).4-methoxyphenol acts as the nucleophile. K₂CO₃ is a base that deprotonates the phenol, forming the more nucleophilic phenoxide ion.
3 Heat the reaction mixture to 120-140 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).Elevated temperatures are necessary to overcome the activation energy for the nucleophilic aromatic substitution. A nitrogen atmosphere prevents oxidation of the reactants.
4 Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water with vigorous stirring.This will precipitate the product, which is typically a solid, and dissolve the inorganic salts.
5 Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.Washing is crucial to remove any unreacted starting materials and byproducts.
6 Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-methoxyphenoxy)-5-nitroaniline.Recrystallization is a standard technique for purifying solid organic compounds.
7 Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.Thorough characterization is essential to ensure the quality of the monomer precursor for subsequent polymerization steps.

From Monomer Precursor to Polymerizable Diamine

The core strategy for utilizing 3-(4-methoxyphenoxy)-5-nitroaniline in polymer synthesis is its conversion to a diamine. The reduction of the nitro group to an amine is a well-established and high-yielding transformation in organic chemistry.

monomer_transformation start 3-(4-Methoxyphenoxy)-5-nitroaniline (Monomer Precursor) diamine 3-Amino-5-(4-methoxyphenoxy)aniline (Diamine Monomer) start->diamine Reduction of Nitro Group polyamide Aromatic Polyamide diamine->polyamide Polycondensation with Diacid Chloride polyimide Aromatic Polyimide diamine->polyimide Polycondensation with Dianhydride polyamide_synthesis Diamine 3-Amino-5-(4-methoxyphenoxy)aniline in DMAc Reaction Polycondensation (0°C to RT) Diamine->Reaction DiacidChloride Aromatic Diacid Chloride in DMAc DiacidChloride->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Polyamide Aromatic Polyamide Precipitation->Polyamide

Method

Application Note: Advanced Cross-Coupling Strategies for 3-(4-Methoxyphenoxy)-5-nitroaniline in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Kinase Inhibitor Synthesis, Antifolate Development, and Advanced Heterocyclic Scaffolds Substrate Profiling & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Kinase Inhibitor Synthesis, Antifolate Development, and Advanced Heterocyclic Scaffolds

Substrate Profiling & Mechanistic Insights

3-(4-methoxyphenoxy)-5-nitroaniline is a highly functionalized, tri-substituted benzene derivative that serves as a critical intermediate in medicinal chemistry. The molecule presents three distinct functional domains that dictate its reactivity in transition-metal-catalyzed cross-coupling:

  • Primary Amine ( NH2​ ) : The primary nucleophilic site for C–N cross-coupling.

  • Nitro Group ( -NO2​ ) : A strong electron-withdrawing group (EWG) at the meta position that significantly reduces the basicity and nucleophilicity of the aniline nitrogen.

  • 4-Methoxyphenoxy Ether : A bulky, electron-donating substituent that introduces steric hindrance around the aromatic core.

The Causality of Experimental Choices

Due to the deactivated nature of the aniline nitrogen, traditional nucleophilic aromatic substitution ( SN​Ar ) or unoptimized cross-coupling protocols often result in poor yields, proto-dehalogenation of the aryl halide partner, or unwanted ether cleavage.

To overcome these electronic and steric barriers, the following mechanistic adjustments are mandatory:

  • Ligand Selection (Steric Acceleration): The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) is required to accelerate the rate-determining reductive elimination step, a common bottleneck when coupling electron-deficient anilines or advanced heterocyclic scaffolds[1].

  • Base Selection (Functional Group Tolerance): Strong ionic bases like Sodium tert-butoxide ( NaOtBu ) or LiHMDS are incompatible with nitroaromatics and diaryl ethers, often leading to nucleophilic attack, ether cleavage, or polymerization. Instead, weak bases such as Cesium Carbonate ( Cs2​CO3​ ) or Potassium Phosphate ( K3​PO4​ ) must be employed. Recent advances demonstrate that weak bases, sometimes enabled by water-assisted mechanisms or specific solvent systems (e.g., t-AmOH), provide superior functional group tolerance while maintaining high conversion rates[2].

  • Scalability: For process-intensified or large-scale synthesis, these amination reactions can be adapted to continuous-flow packed-bed reactors, which have been shown to maintain high selectivity and operational stability for nitroaniline derivatives[3].

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions for coupling 3-(4-methoxyphenoxy)-5-nitroaniline with 4-chlorotoluene (a model electrophile). This data illustrates the critical nature of ligand and base selection.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2​ (2 mol%)BINAP NaOtBu Toluene100<10%Extensive decomposition; nitro group reduction.
Pd2​(dba)3​ (1 mol%)XantPhos Cs2​CO3​ Dioxane10045%Incomplete conversion; slow reductive elimination.
Pd2​(dba)3​ (1 mol%)XPhos K3​PO4​ t-AmOH8582%Clean conversion; high functional group tolerance.
Pd2​(dba)3​ (1 mol%)BrettPhos Cs2​CO3​ Dioxane10094% Optimal conditions; rapid C–N bond formation.

Table 1: Optimization of Buchwald-Hartwig amination conditions. Yields determined by LC-MS using an internal standard.

Catalytic Workflows & Visualizations

BHCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII_1 Pd(II) Ar(X)L_n OA->PdII_1 AmineCoord Amine Coordination (3-(4-methoxyphenoxy)-5-nitroaniline) PdII_1->AmineCoord Deprot Base Deprotonation (Weak Base) AmineCoord->Deprot PdII_2 Pd(II) Ar(NHR)L_n RE Reductive Elimination PdII_2->RE Deprot->PdII_2 RE->Pd0 Regenerates Catalyst Product Diaryl Amine Product RE->Product

Catalytic cycle for the Buchwald-Hartwig amination of 3-(4-methoxyphenoxy)-5-nitroaniline.

Workflow Start 3-(4-methoxyphenoxy) -5-nitroaniline Path1 Buchwald-Hartwig Amination Start->Path1 Pd Catalyst Weak Base Path2 Diazotization & Sandmeyer (CuBr2) Start->Path2 t-BuONO 0 °C Prod1 Diaryl Amine Derivatives Path1->Prod1 Inter2 1-Bromo-3-(4-methoxyphenoxy) -5-nitrobenzene Path2->Inter2 Path3 Suzuki-Miyaura Coupling Inter2->Path3 Ar-B(OH)2 Pd Catalyst Prod2 Biaryl Ether Derivatives Path3->Prod2

Divergent cross-coupling workflows for 3-(4-methoxyphenoxy)-5-nitroaniline.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Synthesis of Diaryl Amines)

Objective: Couple 3-(4-methoxyphenoxy)-5-nitroaniline with an aryl chloride using optimized Pd/BrettPhos catalysis.

Self-Validating Checkpoint: The color change of the reaction mixture from deep red/purple (characteristic of Pd2​(dba3​) ) to a pale yellow/orange indicates the successful formation of the active monomeric catalytic species.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(4-methoxyphenoxy)-5-nitroaniline (1.0 equiv, 1.0 mmol), the aryl chloride (1.1 equiv, 1.1 mmol), Pd2​(dba)3​ (0.01 equiv, 1 mol%), BrettPhos (0.025 equiv, 2.5 mol%), and anhydrous Cs2​CO3​ (1.5 equiv, 1.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the tube with ultra-high purity Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Place the tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the aniline substrate is completely consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes to 20% EtOAc in Hexanes) to yield the pure diarylamine product.

Protocol B: Divergent Sandmeyer to Suzuki-Miyaura Workflow

Objective: Convert the primary amine to a bromide for subsequent C–C bond formation, expanding the synthetic utility of the substrate.

Causality: Diazotization of electron-poor anilines traditionally requires strongly acidic aqueous conditions. The use of tert-butyl nitrite (t-BuONO) and Copper(II) Bromide ( CuBr2​ ) in acetonitrile provides a mild, anhydrous alternative, preventing the hydrolysis of the sensitive diaryl ether linkage.

Step-by-Step Methodology:

  • Diazotization-Bromination: Dissolve CuBr2​ (1.2 equiv) and t-BuONO (1.5 equiv) in anhydrous Acetonitrile (10 mL) at 0 °C under Argon.

  • Substrate Addition: Slowly add a solution of 3-(4-methoxyphenoxy)-5-nitroaniline (1.0 equiv, 1.0 mmol) in Acetonitrile (5 mL) dropwise over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Gas evolution ( N2​ ) will be visually observed as the diazonium intermediate decomposes to the aryl radical/halide.

  • Quenching: Quench with 1M aqueous HCl (10 mL) and extract with Dichloromethane (3 x 15 mL). Dry the combined organic layers over MgSO4​ , concentrate, and purify via silica plug to isolate 1-bromo-3-(4-methoxyphenoxy)-5-nitrobenzene.

  • Suzuki Coupling: Subject the resulting aryl bromide to standard Suzuki-Miyaura conditions ( Pd(dppf)Cl2​ , Arylboronic acid, K2​CO3​ , Dioxane/Water, 90 °C) to afford the desired biaryl ether derivative.

References

  • Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review - MDPI3

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism - ACS 2

  • Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC 1

Sources

Application

Application Note: Preparation of Agrochemical Intermediates from 3-(4-methoxyphenoxy)-5-nitroaniline

Target Audience: Researchers, synthetic chemists, and agrochemical development professionals. Introduction & Mechanistic Rationale The compound 3-(4-methoxyphenoxy)-5-nitroaniline (CAS 832739-76-1) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and agrochemical development professionals.

Introduction & Mechanistic Rationale

The compound 3-(4-methoxyphenoxy)-5-nitroaniline (CAS 832739-76-1) is a highly versatile, functionalized diaryl ether building block. Diaryl ethers represent a cornerstone class of commercial herbicides whose primary mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO)[1][2]. PPO is the last common enzyme in the biosynthesis of heme and chlorophyll; its inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that generates lethal singlet oxygen in plant tissues upon light exposure[2].

To develop novel agrochemical active ingredients from 3-(4-methoxyphenoxy)-5-nitroaniline, chemists exploit its orthogonal reactive sites: an electron-donating aniline (amine) and an electron-withdrawing nitro group.

  • The Aniline Handle: Can be converted into a halogen (e.g., chlorine or fluorine) via a Sandmeyer reaction. This transformation is critical for tuning the lipophilicity (logP) and metabolic stability of the diphenyl ether core, a common strategy in the synthesis of modern PPO inhibitors and fungicides[3][4].

  • The Nitro Handle: Can be selectively reduced to a primary amine, providing a nucleophilic site for the construction of five-membered heterocycles (e.g., triazolinones, pyrazoles, or uracils), which significantly magnify herbicidal efficacy[1][5].

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilized to transform the starting material into advanced agrochemical intermediates.

G SM 3-(4-methoxyphenoxy) -5-nitroaniline Diazo Diazonium Salt Intermediate SM->Diazo NaNO2, HCl 0-5°C Reduction 3-(4-methoxyphenoxy) benzene-1,5-diamine SM->Reduction Fe, HCl Reflux Sandmeyer 1-chloro-3-(4-methoxyphenoxy) -5-nitrobenzene Diazo->Sandmeyer CuCl, Heat (-N2) PPO PPO Inhibitor Framework Sandmeyer->PPO 1. Reduction 2. Heterocycle

Divergent synthetic pathways for 3-(4-methoxyphenoxy)-5-nitroaniline derivatization.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the operator can visually and analytically confirm the success of each mechanistic step without relying solely on post-reaction chromatography.

Protocol A: Sandmeyer Chlorination (Synthesis of 1-chloro-3-(4-methoxyphenoxy)-5-nitrobenzene)

Causality & Design: The Sandmeyer reaction replaces the primary amine with a chloride radical. This step is essential for removing the hydrogen-bond donating capacity of the amine, thereby increasing the molecule's ability to penetrate waxy plant cuticles[3][4].

Step-by-Step Procedure:

  • Preparation of the Amine Hydrochloride: Suspend 3-(4-methoxyphenoxy)-5-nitroaniline (10.0 g, 38.4 mmol) in 50 mL of 6M aqueous HCl. Stir vigorously at room temperature for 30 minutes to ensure complete protonation.

  • Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath. Slowly add a pre-cooled solution of sodium nitrite (2.9 g, 42.2 mmol, 1.1 eq) in 15 mL of deionized water dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

    • Self-Validating Cue 1: The suspension will clarify into a deep yellow/orange diazonium salt solution.

    • Self-Validating Cue 2: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Radical Substitution: In a separate flask, dissolve copper(I) chloride (4.6 g, 46.1 mmol, 1.2 eq) in 30 mL of concentrated HCl and heat to 60 °C. Slowly add the cold diazonium solution to the CuCl mixture via an addition funnel.

    • Self-Validating Cue 3: Vigorous effervescence (N2 gas evolution) will occur upon addition. The cessation of bubbling indicates the completion of the radical substitution phase.

  • Workup: Cool the mixture to room temperature, extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from ethanol.

Protocol B: Béchamp Reduction (Synthesis of 3-(4-methoxyphenoxy)benzene-1,5-diamine)

Causality & Design: While catalytic hydrogenation (Pd/C) is common, the Béchamp reduction (Fe/HCl) is preferred in agrochemical scale-up because it is highly chemoselective. It reduces the nitro group to an amine without risking the cleavage of the diphenyl ether bond or the hydrodehalogenation of any newly introduced halogens[3].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 3-(4-methoxyphenoxy)-5-nitroaniline (10.0 g, 38.4 mmol) in 100 mL of an ethanol/water mixture (4:1 v/v).

  • Catalyst Addition: Add fine iron powder (10.7 g, 192 mmol, 5.0 eq) followed by 2 mL of concentrated HCl (catalytic).

  • Thermal Reduction: Heat the mixture to reflux (approx. 80 °C) under vigorous mechanical stirring for 3 hours.

    • Self-Validating Cue 4: The reaction mixture will transition from a bright yellow suspension to a dense, dark black slurry. This visual change corresponds to the oxidation of elemental iron to magnetite (Fe₃O₄) and the concurrent reduction of the nitro group.

  • Workup: While still hot (to prevent the product from crystallizing), filter the black slurry through a pad of Celite to remove iron oxides. Wash the filter cake with hot ethanol. Concentrate the filtrate to yield the crude diamine, which can be precipitated by the addition of cold water.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and reaction metrics for the intermediates generated from 3-(4-methoxyphenoxy)-5-nitroaniline.

Compound NameSynthetic ProtocolYield (%)Purity (HPLC)logP (Calc)Downstream Agrochemical Application
3-(4-methoxyphenoxy)-5-nitroaniline N/A (Starting Material)N/A>98%2.85Core building block
1-chloro-3-(4-methoxyphenoxy)-5-nitrobenzene Protocol A (Sandmeyer)78 - 82%>95%4.12Lipophilic core for PPO-inhibiting herbicides[1][5]
3-(4-methoxyphenoxy)benzene-1,5-diamine Protocol B (Béchamp)85 - 90%>97%1.95Scaffold for bis-amide or urea-based fungicides

References

  • BenchChem. "Application Notes and Protocols: 2,3-Dichloro-6-nitroaniline as a Key Intermediate for the Herbicide Aclonifen." BenchChem.
  • Sigma-Aldrich. "3-(4-methoxyphenoxy)-5-nitroaniline. CAS No.: 832739-76-1." Sigma-Aldrich Catalog.
  • Journal of Agricultural and Food Chemistry. "Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle." ACS Publications.
  • Journal of Agricultural and Food Chemistry. "Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates." ACS Publications.
  • Weed Science. "Protoporphyrinogen Oxidase-Inhibiting Herbicides." Cambridge Core.
  • Chinese Journal of Pesticide Science. "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." RHHZ.

Sources

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Center: Yield Optimization for 3-(4-Methoxyphenoxy)-5-nitroaniline

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers, scale-up chemists, and drug development professionals synthesizing 3-(4-methoxyphenoxy)-5-nitroaniline in batch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This knowledge base is designed for researchers, scale-up chemists, and drug development professionals synthesizing 3-(4-methoxyphenoxy)-5-nitroaniline in batch reactors.

The synthesis relies on a two-stage sequence: a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether, followed by a chemoselective partial nitro reduction. Below, we dissect the mechanistic pitfalls of these steps and provide validated solutions to maximize your batch yield.

Process Workflow & Failure Modes Analysis

SynthesisPathway SM1 Substrates 1-Chloro-3,5-dinitrobenzene + 4-Methoxyphenol SNAr Phase 1: SNAr K2CO3, DMF, 90°C SM1->SNAr Int Intermediate 1-(4-Methoxyphenoxy)- 3,5-dinitrobenzene SNAr->Int Nucleophilic Attack (Anhydrous) Fail1 Side Reaction 3,5-Dinitrophenol (Hydrolysis) SNAr->Fail1 Trace H2O (Hydroxide Attack) Red Phase 2: Partial Reduction Na2S / EtOH or Transfer H2 Int->Red Prod Target Product 3-(4-Methoxyphenoxy)- 5-nitroaniline Red->Prod Chemoselective Reduction Fail2 Side Reaction Over-reduction to Diamine Red->Fail2 Over-reduction (Excess Donor)

Fig 1: Two-step batch synthesis workflow illustrating target pathways and primary failure modes.

Troubleshooting FAQs
Phase 1: SNAr Etherification

Q: Why is my SNAr reaction stalling at 70-80% conversion, and why am I seeing a highly polar baseline spot on TLC? A: The stalling is rarely due to the intrinsic kinetics of the SNAr reaction, as the two nitro groups on 1-chloro-3,5-dinitrobenzene make the ring highly electrophilic. The root cause is almost always trace water in your solvent or hygroscopic base (K₂CO₃). Mechanistically, water reacts with the carbonate base to generate hydroxide ions. Hydroxide is a smaller, "harder" nucleophile than the bulky 4-methoxyphenoxide and rapidly outcompetes it, hydrolyzing your starting material into 3,5-dinitrophenol (the polar baseline spot).

To resolve this, you must shift from a standard addition to an azeotropic drying protocol before introducing the electrophile. Advanced heating techniques have also been shown to accelerate these SNAr couplings while minimizing side reactions (1[1]).

Q: How do I manage the severe exotherm during the batch SNAr reaction? A: The deprotonation of 4-methoxyphenol is mildly exothermic, but the SNAr carbon-oxygen bond formation is highly exothermic. If all reagents are charged at once, the sudden temperature spike can lead to solvent degradation and tarring. The solution is decoupled dosing: pre-form the phenoxide at 60°C, then dose the 1-chloro-3,5-dinitrobenzene as a solution in DMF dropwise over 2 hours. This ensures the reaction rate is limited by mass transfer (dosing rate) rather than intrinsic kinetics, allowing your reactor's cooling jacket to maintain isothermal conditions.

Phase 2: Chemoselective Partial Nitro Reduction

Q: I am experiencing significant over-reduction to the diamine. How can I improve chemoselectivity for the mono-nitroaniline? A: Dinitro compounds are notoriously difficult to mono-reduce cleanly using direct H₂ gas and standard Pd/C catalysts because the thermodynamic driving force is too high. Once the first nitro group is reduced to an amine, it donates electron density into the ring via resonance, which theoretically deactivates the second nitro group toward reduction. However, in a pressurized batch reactor, this electronic deactivation is often overcome by high local hydrogen concentrations.

To exploit this electronic difference, you must use a milder reducing agent. The classic Zinin reduction (using Na₂S or NaSH) is highly effective because the sulfide anion is a mild electron donor that stops at the mono-amine stage. Research demonstrates that controlling substrate concentration and utilizing tailored hydrogenation parameters significantly suppresses over-reduction (2[2]).

Q: Can transfer hydrogenation be scaled safely in a standard batch reactor for this intermediate? A: Yes. Transfer hydrogenation bypasses the need for pressurized H₂ gas, mitigating safety risks in standard batch reactors. Using a copper-based catalyst or controlled Pd/C with a hydrogen donor like glycerol or ammonium formate allows for a controlled release of hydrogen equivalents. In these systems, the concentration of the hydrogen donor dictates the reaction rate, providing excellent chemoselectivity and preventing the formation of the diamine (3[3]).

Quantitative Data: Benchmarking Reduction Methods

The following table summarizes the performance of various batch reduction strategies for converting 1-(4-methoxyphenoxy)-3,5-dinitrobenzene to the target mono-amine.

Reduction MethodReagents / CatalystChemoselectivity (Mono:Di)Typical Batch YieldMechanistic Pros & Cons
Direct Hydrogenation H₂ (3 bar), 5% Pd/C, MeOH40:60< 35%Pro: Fast.Con: Poor selectivity; massive over-reduction due to high H₂ activity.
Zinin Reduction Na₂S·9H₂O, EtOH/H₂O, Reflux92:885%Pro: Excellent electronic discrimination.Con: Generates sulfur waste; requires rigorous washing.
Transfer Hydrogenation CuNPs, Glycerol/KOH, 130°C95:588%Pro: No H₂ gas needed; highly scalable.Con: Requires higher temperatures for donor activation.
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O80:2070%Pro: Cheap reagents.Con: Iron sludge formation causes severe mass transfer issues in batch.
Validated Experimental Protocols
Protocol A: Rigorously Anhydrous SNAr Etherification

Causality Focus: Eliminating hydroxide formation to prevent substrate hydrolysis.

  • Reactor Prep: Charge a clean, dry 5L jacketed batch reactor with 4-methoxyphenol (1.05 eq) and K₂CO₃ (1.5 eq, finely milled).

  • Azeotropic Drying: Add 2L of Toluene. Heat to reflux (approx. 110°C) using a Dean-Stark trap.

    • Self-Validating Checkpoint: Continue refluxing until no more water collects in the trap. Pull a sample and run a Karl Fischer titration (Target: < 100 ppm H₂O ).

  • Solvent Swap: Distill off the toluene under reduced pressure and replace with 2L of anhydrous DMF. Adjust the internal temperature to 80°C.

  • Electrophile Dosing: Dissolve 1-chloro-3,5-dinitrobenzene (1.0 eq) in 500 mL anhydrous DMF. Dose this solution into the reactor over 2 hours, maintaining the internal temperature strictly between 80-85°C to control the exotherm.

  • Completion: Stir for an additional 4 hours.

    • Self-Validating Checkpoint: HPLC analysis should show <1% starting material and <2% 3,5-dinitrophenol.

Protocol B: Chemoselective Zinin Reduction

Causality Focus: Utilizing electronic deactivation to arrest reduction at the mono-amine stage.

  • Substrate Charging: Charge the batch reactor with 1-(4-methoxyphenoxy)-3,5-dinitrobenzene (1.0 eq) and a 4:1 mixture of Ethanol/Water (3L per kg of substrate). Heat to 65°C to achieve a uniform suspension/solution.

  • Reductant Preparation: In a separate vessel, prepare a 2.5 M solution of Na₂S·9H₂O (3.2 eq) in water. (Note: 3 equivalents are theoretically required for a 6-electron nitro reduction; the slight excess compensates for oxidation by trace air).

  • Controlled Dosing: Dose the Na₂S solution into the reactor over 90 minutes. The reaction mixture will turn deep red/brown as the nitroso and hydroxylamine intermediates form.

  • Monitoring: Maintain at 70°C for 2 hours.

    • Self-Validating Checkpoint: Spot the reaction on TLC (Silica, 7:3 Hexanes:EtOAc). You should observe the disappearance of the high-Rf dinitro starting material and the appearance of a single bright yellow/orange spot (the mono-amine). If a baseline spot appears (diamine), immediately cool the reactor to quench.

  • Workup: Cool to 5°C to precipitate the product. Filter and wash with cold water to remove residual inorganic sulfides.

References
  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development URL: [Link]

  • Title: Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of Diaryl Ethers, Diaryl Sulfides, Heteroaryl Ethers and Heteroaryl Sulfides under Microwave Dielectric Heating Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reduction of 3-(4-Methoxyphenoxy)-5-nitroaniline

Welcome to the technical support center for the synthesis and troubleshooting of aromatic amines. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and troubleshooting of aromatic amines. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the reduction of complex nitroanilines, such as 3-(4-methoxyphenoxy)-5-nitroaniline. Here, we address common and complex issues encountered during the reduction of this molecule to its corresponding diamine, 3-amino-5-(4-methoxyphenoxy)aniline. Our aim is to provide in-depth, scientifically grounded solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

FAQs: Reaction Monitoring & Endpoint Determination
Question 1: My TLC analysis shows a persistent spot corresponding to the starting material, even after prolonged reaction times. How can I be sure the reaction has gone to completion?

Answer:

Incomplete consumption of the starting material is a frequent issue. Here’s a systematic approach to confirm the reaction's endpoint:

  • Co-spotting on TLC: The most reliable way to use Thin Layer Chromatography (TLC) for reaction monitoring is to co-spot your reaction mixture with the starting material on the same lane. This helps to definitively identify the starting material spot in your reaction mixture and avoid any confusion with byproducts that might have similar Rf values.

  • Use of a More Sensitive Analytical Technique: While TLC is an excellent tool for rapid, qualitative analysis, High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantitative data.[1][2][3] Developing a simple HPLC method can provide precise information on the percentage of remaining starting material.

  • Staining Agents: If your product and starting material have poor UV activity, consider using a staining agent for visualization on the TLC plate. A potassium permanganate stain, for instance, is a good general stain for many organic compounds.

Question 2: I see a new spot on my TLC plate that is not the starting material or the desired product. What could this be?

Answer:

The appearance of unexpected spots on your TLC plate often indicates the formation of side products. In the reduction of nitroanilines, several side reactions can occur:

  • Partially Reduced Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species.[4] Under certain conditions, these intermediates can be stable enough to be observed on a TLC plate.

  • Azo-Compound Formation: Aromatic nitro compounds can sometimes form azo compounds, especially when using reducing agents like lithium aluminum hydride (LiAlH4).[5]

  • Dehalogenation: If your starting material contains halogen substituents, some catalytic hydrogenation conditions (e.g., H2/Pd/C) can lead to dehalogenation.[5] While 3-(4-methoxyphenoxy)-5-nitroaniline does not have a halogen, this is a critical consideration for analogous syntheses.

A visual representation of the general reduction pathway and potential side products is shown below:

Nitroaniline Reduction Pathway Start 3-(4-methoxyphenoxy)- 5-nitroaniline Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Azo Azo Dimer Nitroso->Azo Dimerization Product 3-amino-5-(4-methoxyphenoxy) -aniline Hydroxylamine->Product Reduction Hydroxylamine->Azo Condensation

Caption: Generalized pathway for nitro group reduction and potential side reactions.

FAQs: Common Reduction Methods & Troubleshooting
Question 3: I am using catalytic hydrogenation (H2, Pd/C) and the reaction is sluggish or incomplete. What are the potential causes and solutions?

Answer:

Catalytic hydrogenation is a common and effective method for nitro group reduction.[5][6] However, its success is highly dependent on several factors:

  • Catalyst Quality and Loading: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers. Ensure you are using a fresh, high-quality catalyst. In some cases, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

  • Hydrogen Pressure: While many hydrogenations can be performed at atmospheric pressure, some substrates require higher pressures to proceed efficiently. If your equipment allows, try increasing the hydrogen pressure.

  • Solvent Choice: The choice of solvent is crucial. Protic solvents like ethanol or methanol are generally good choices for catalytic hydrogenation. Ensure your starting material is fully dissolved in the chosen solvent.

  • Catalyst Poisoning: Certain functional groups or impurities in your starting material or solvent can "poison" the catalyst, rendering it inactive. Common catalyst poisons include sulfur-containing compounds and strong coordinating ligands. Purifying the starting material can sometimes resolve this issue.

Question 4: I am attempting the reduction with Tin(II) Chloride (SnCl2), but the reaction is not going to completion. What should I check?

Answer:

The reduction of aromatic nitro compounds using Tin(II) chloride is a classic and reliable method.[5][7][8][9] If you are facing issues with incomplete conversion, consider the following:

  • Stoichiometry: Ensure you are using a sufficient molar excess of SnCl2. Typically, 3-5 equivalents are required per nitro group.

  • Acidic Conditions: The reaction is typically carried out in the presence of a strong acid, most commonly concentrated hydrochloric acid. The acid is crucial for the reaction mechanism.

  • Temperature: While some reductions with SnCl2 proceed at room temperature, heating the reaction mixture can often drive it to completion.

  • Workup Procedure: The workup for a SnCl2 reduction is critical. After the reaction is complete, the acidic mixture needs to be basified (e.g., with NaOH or NaHCO3) to precipitate tin salts and liberate the free amine. Incomplete basification can lead to the isolation of your product as a tin complex, resulting in low yields of the free amine.

Here is a troubleshooting workflow for incomplete SnCl2 reduction:

SnCl2 Reduction Troubleshooting Start Incomplete SnCl2 Reduction Check_Stoichiometry Verify SnCl2 Stoichiometry (3-5 equivalents) Start->Check_Stoichiometry Check_Acid Ensure Sufficient Concentrated HCl Check_Stoichiometry->Check_Acid Increase_Temp Increase Reaction Temperature Check_Acid->Increase_Temp Check_Workup Confirm Complete Basification during Workup Increase_Temp->Check_Workup Success Complete Reduction Check_Workup->Success

Caption: Troubleshooting flowchart for Tin(II) Chloride reductions.

FAQs: Product Isolation and Purification
Question 5: My final product, 3-amino-5-(4-methoxyphenoxy)aniline, is difficult to purify. It seems to be air-sensitive and darkens over time. What are the best practices for its purification and storage?

Answer:

Aromatic diamines are notoriously prone to oxidation, which often results in the formation of colored impurities.[10] Here are some strategies to minimize degradation and achieve high purity:

  • Inert Atmosphere: Whenever possible, handle the purified diamine under an inert atmosphere (e.g., nitrogen or argon). This includes during solvent removal (rotary evaporation) and storage.

  • Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) for chromatography and recrystallization can help to reduce oxidation.

  • Column Chromatography: If column chromatography is necessary, it is best to perform it quickly. Using a less polar solvent system, if possible, can speed up the elution. Deactivating the silica gel with a small amount of triethylamine in the eluent can also help to prevent the acidic silica from promoting oxidation.

  • Storage: Store the purified diamine in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen).

Detailed Experimental Protocols

Protocol 1: Reduction of 3-(4-methoxyphenoxy)-5-nitroaniline using Tin(II) Chloride

This protocol provides a robust method for the reduction of the title compound.

Materials:

  • 3-(4-methoxyphenoxy)-5-nitroaniline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-methoxyphenoxy)-5-nitroaniline (1.0 eq) in ethanol.

  • To this solution, add Tin(II) chloride dihydrate (4.0 eq).

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated solution of NaOH until the pH is >10. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a general starting point for developing an HPLC method to monitor the reaction.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for your specific instrumentation and the exact compounds being analyzed.[3][11]

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
  • Din, M. I., Khalid, R., Hussain, Z., Najeeb, J., Sharif, A., Intisar, A., & Ahmed, E. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(37), 22034-22051. Retrieved from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxyaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • MDPI. (2025, August 4). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • ACS Publications. (2023, June 27). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. (n.d.). Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. Retrieved from [Link]

  • PMC. (n.d.). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • Digital Commons @ NJIT. (n.d.). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Retrieved from [Link]

  • PMC. (2020, July 31). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. Retrieved from [Link]

  • Frontiers. (n.d.). Divanillin-Based Aromatic Amines: Synthesis and Use as Curing Agents for Fully Vanillin-Based Epoxy Thermosets. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 4, 5-trimethoxyaniline. Retrieved from [Link]

  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.

Sources

Troubleshooting

optimizing HPLC mobile phase conditions for 3-(4-methoxyphenoxy)-5-nitroaniline analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for the chromatographic optimization of 3-(4-methoxyphenoxy)-5-nitroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide specifically for the chromatographic optimization of 3-(4-methoxyphenoxy)-5-nitroaniline .

This analyte presents a unique set of challenges: it possesses a weakly basic aniline core (pKa ~2.5–3.0 due to the electron-withdrawing nitro group) and moderate lipophilicity. These structural traits make it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, self-validating methodologies to ensure robust and reproducible analysis.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why does 3-(4-methoxyphenoxy)-5-nitroaniline exhibit severe peak tailing on my standard C18 column, and how do I fix it? A: Peak tailing for basic anilines is primarily driven by secondary ion-exchange interactions. At a mid-range mobile phase pH (e.g., pH > 3.0), the residual silanol groups (Si-OH) on the silica stationary phase become deprotonated and negatively charged (Si-O⁻)[1]. Simultaneously, the weakly basic aniline is partially protonated. The resulting electrostatic attraction between the protonated analyte and the ionized silanols causes the analyte molecules to be retained unevenly, dragging out the tail of the peak. Solution: Shift the mobile phase pH to ≤ 2.5. At this low pH, the high concentration of hydrogen ions forces the silanols back into their neutral state (Si-OH), effectively shutting down the ion-exchange mechanism[2].

Q2: If I cannot lower my pH due to column limitations, how can I mask the tailing effect? A: If you are restricted to a mid-range pH, you must introduce a "silanol suppressor" such as Triethylamine (TEA) into your mobile phase. TEA is a strong, small base (pKa ~10.7) that remains fully protonated at mid-range pH. It acts as a sacrificial competitor, aggressively binding to the anionic silanol groups and masking them[3]. This prevents the bulkier 3-(4-methoxyphenoxy)-5-nitroaniline from interacting with the active sites. A concentration of 5 mM TEA is typically sufficient.

Q3: My retention times are drifting between consecutive injections. What is causing this instability? A: Retention drift with ionizable compounds indicates a failure in the buffering capacity of your system. To maintain a robust method, the mobile phase pH must be at least 1.0 pH unit away from the analyte's pKa to ensure it is either 100% ionized or 100% neutral[4]. If your buffer concentration is too low (e.g., < 5 mM), the local pH inside the column can fluctuate as the sample plug moves through. Ensure you are using a 10–25 mM buffer concentration and equilibrate the column with at least 10 column volumes (CV) prior to analysis.

Part 2: Interaction Mechanisms

To understand the causality behind the pH adjustments, review the mechanistic pathways below.

Mechanism cluster_0 pH > 3.0 (Tailing Mechanism) cluster_1 pH ≤ 2.5 (Resolution Mechanism) Silanol_Ion Si-O⁻ (Ionized Silanol) Analyte_Prot R-NH₃⁺ (Protonated) Silanol_Ion->Analyte_Prot Strong Ion-Exchange Interaction Silanol_Neut Si-OH (Neutral Silanol) Analyte_Prot2 R-NH₃⁺ (Protonated) Silanol_Neut->Analyte_Prot2 No Electrostatic Interaction

Fig 1: Mechanism of secondary ion-exchange interactions causing peak tailing at different pH levels.

Part 3: Validated Methodologies & Self-Validating Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . The method incorporates a System Suitability Test (SST) that acts as a strict gateway; if the system fails the SST criteria, the operator must abort the run and refer to the troubleshooting workflow.

Step-by-Step Protocol: Mobile Phase Preparation & Equilibration
  • Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1.0 L of ultra-pure HPLC-grade water to create a 20 mM solution.

  • pH Adjustment: Slowly add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5. Causality: This specific pH ensures silanol neutralization while maintaining the phosphate buffer within its optimal buffering range[3].

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates that could cause frit blockage.

  • Mobile Phase Blending: Prepare Mobile Phase A (Buffer) and Mobile Phase B (Methanol). Methanol is preferred over Acetonitrile here because its protic nature provides superior hydrogen-bonding selectivity for the ether and nitro groups of the analyte.

  • Column Selection: Install a Type B (ultra-pure silica), heavily end-capped C18 column[5].

  • Self-Validation (System Suitability):

    • Inject a 10 µg/mL standard of 3-(4-methoxyphenoxy)-5-nitroaniline.

    • Acceptance Criteria: The run is only validated if the Asymmetry Factor ( As​ ) is ≤1.2 and Theoretical Plates ( N ) are ≥10,000 . If As​>1.2 , proceed immediately to the Diagnostic Decision Tree (Fig 2).

Workflow Start Peak Tailing Observed (Asymmetry > 1.2) CheckPH Check Mobile Phase pH Start->CheckPH HighPH pH > 3.0 (Silanols Ionized) CheckPH->HighPH LowPH pH ≤ 2.5 (Silanols Neutral) CheckPH->LowPH AdjustPH Adjust to pH 2.5 (e.g., 20mM Phosphate) HighPH->AdjustPH CheckCol Check Column Chemistry LowPH->CheckCol Resolved Symmetrical Peak (As ≤ 1.2) AdjustPH->Resolved StandardCol Standard Type A Silica CheckCol->StandardCol EndCapped End-capped Type B Silica CheckCol->EndCapped SwitchCol Switch to End-capped C18 or Add 5mM TEA StandardCol->SwitchCol EndCapped->Resolved Check Sample Overload SwitchCol->Resolved

Fig 2: Troubleshooting decision tree for resolving basic compound peak tailing in HPLC.

Part 4: Performance Metrics & Data Presentation

The following table summarizes the quantitative impact of various mobile phase and column conditions on the chromatographic performance of 3-(4-methoxyphenoxy)-5-nitroaniline. Use this data to benchmark your own method development.

Mobile Phase pHColumn ChemistryAdditive / ModifierAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Status
7.0 (No Buffer)Standard C18 (Type A)None2.852,100Fail (Severe Tailing)
4.5 (Acetate)Standard C18 (Type A)None1.904,500Fail (Moderate Tailing)
6.0 (Phosphate)Standard C18 (Type A)5mM TEA1.1511,000Pass (Silanols Masked)
2.5 (Phosphate)Standard C18 (Type A)None1.358,200Marginal (Silanols Neutral)
2.5 (Phosphate)End-capped C18 (Type B)None1.05 14,500 Optimal (Self-Validated)

References

  • "Steps involved in HPLC Method Development", Asian Journal of Pharmaceutical Research. URL: [Link][4]

  • "How to avoid the tailing problem of basic compounds in HPLC analysis?", uHPLCs Lab. URL: [Link][5]

  • "Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns", Agilent Technologies. URL: [Link][2]

  • "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex. URL: [Link][3]

Sources

Optimization

Technical Support Center: Purification and Recrystallization of 3-(4-Methoxyphenoxy)-5-nitroaniline

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification and recrys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification and recrystallization of crude 3-(4-methoxyphenoxy)-5-nitroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the purification of 3-(4-methoxyphenoxy)-5-nitroaniline, offering expert insights and practical solutions.

Q1: My crude 3-(4-methoxyphenoxy)-5-nitroaniline appears as a dark, oily solid. What is the best initial approach to purification?

When faced with a crude product that is dark and oily, it is indicative of significant impurities. These may include unreacted starting materials, byproducts from side reactions, or decomposition products. A multi-step purification strategy is often necessary.

Initial Assessment and Strategy Selection:

A logical workflow for purification is essential. The choice between direct recrystallization and chromatographic purification depends on the nature and quantity of the impurities.

Purification_Workflow Crude_Product Crude 3-(4-methoxyphenoxy)-5-nitroaniline (Dark, Oily Solid) TLC_Analysis Initial TLC Analysis Crude_Product->TLC_Analysis Decision Purity Assessment TLC_Analysis->Decision Recrystallization Direct Recrystallization Decision->Recrystallization Relatively clean (few spots, good separation) Column_Chromatography Column Chromatography Decision->Column_Chromatography Complex mixture (multiple/streaking spots) Pure_Product Pure Product Recrystallization->Pure_Product Further_Purification Recrystallization of Chromatographed Product Column_Chromatography->Further_Purification Further_Purification->Pure_Product Recrystallization_Process Start Crude or Column-Purified Product Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Add_Water Add Hot Water (Anti-solvent) to Cloud Point Hot_Filter->Add_Water Clarify Add Drops of Hot Ethanol to Re-clarify Add_Water->Clarify Cool_Slowly Slow Cooling to Room Temperature Clarify->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Ethanol/Water Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Troubleshooting

preventing oxidative degradation of 3-(4-methoxyphenoxy)-5-nitroaniline during long-term storage

Welcome to the Technical Support Center for 3-(4-methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(4-methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1). This guide is designed for researchers, analytical chemists, and drug development professionals who require high-fidelity storage protocols to maintain the structural integrity of this sensitive compound.

Chemical Vulnerability Profile

3-(4-methoxyphenoxy)-5-nitroaniline contains a primary aniline amine that is highly susceptible to oxidative degradation. While the meta-nitro group exerts an electron-withdrawing (-I, -M) effect that partially deactivates the ring, the lone pair on the nitrogen remains vulnerable to electron abstraction by molecular oxygen or reactive oxygen species (ROS) [1].

This electron abstraction initiates a radical cascade, forming an aminium radical intermediate. Subsequent hydrogen abstraction and radical coupling lead to the formation of nitroso compounds and highly colored azo dimers [2]. Furthermore, while the bulky 4-methoxyphenoxy ether linkage is relatively stable, its steric hindrance can influence the crystalline lattice, potentially increasing the surface-area exposure of the amine to headspace oxygen in the solid state.

OxidationPathway A 3-(4-methoxyphenoxy) -5-nitroaniline (Intact Amine) B Aminium Radical Intermediate A->B O2 / Light (Electron Abstraction) C Nitroso Derivative (+14 Da) B->C Further Oxidation (-H+, +O) D Azo Dimerization Product (Highly Colored) B->D Radical Coupling (Dimerization) C->D Condensation with Unreacted Amine

Figure 1: Radical-mediated oxidative degradation pathway of the primary aniline group.

Diagnostic FAQs

Q1: My solid batch changed from a pale yellow powder to a dark brown/orange color over 3 months. What happened? A1: This is the hallmark visual indicator of oxidative degradation. The primary amine has likely oxidized and coupled into an azo dimer (-N=N-). Azo compounds are potent chromophores; even trace amounts (<0.5%) will dramatically darken the bulk powder. This occurs when the storage headspace contains ambient oxygen and the vial is exposed to light, which catalyzes radical initiation [3].

Q2: Can I store this compound in solution (e.g., DMSO) for long-term use? A2: It is highly discouraged to store the compound in DMSO for extended periods (>1 week) at room temperature. DMSO can act as a mild oxidant over time, and dissolved oxygen accelerates the formation of aminium radicals. If solution storage is mandatory for high-throughput screening, use anhydrous, degassed solvents, aliquot into single-use vials, blanket with Argon, and store at -80°C.

Q3: Why do you recommend Argon instead of Nitrogen for blanketing the solid? A3: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, the gas sinks and forms a protective, inert blanket directly over the solid powder, effectively displacing oxygen. Nitrogen tends to mix with ambient air unless a rigorous vacuum-purge cycle (Schlenk line) is utilized.

Step-by-Step Troubleshooting & Validation Protocols

Protocol A: Validating Oxidative Degradation via LC-MS

If you suspect oxidation based on discoloration, you must analytically confirm the degradation products. This protocol acts as a self-validating system to ensure your storage conditions are failing due to oxidation, not thermal decomposition.

  • Sample Preparation: Dissolve 1 mg of the suspect batch in 1 mL of LC-MS grade Acetonitrile (degassed via sonication). Prepare a fresh reference standard simultaneously.

  • Chromatography: Utilize a C18 reverse-phase column. Run a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to ensure amine protonation).

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

  • Data Interpretation (Causality Check):

    • Confirm the parent mass [M+H]+ at m/z 261.

    • Scan for the nitroso derivative: m/z 275 (M+14).

    • Scan for the azo dimer: m/z 501 (2M-2+H).

Protocol B: The "Self-Validating" Long-Term Storage Workflow

To prevent oxidation, implement this strict storage system. The causality behind these steps is to systematically eliminate light, oxygen, and moisture—the three catalysts of amine degradation.

  • Desiccation: Place the compound in a dark amber glass vial. (Causality: Blocks UV-induced radical initiation).

  • Argon Purging: Insert a gentle stream of high-purity Argon gas into the vial for 30 seconds. (Causality: Displaces the reactive O2 headspace).

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the exterior seal with Parafilm.

  • Secondary Containment: Place the vial inside a secondary desiccator jar containing Drierite (calcium sulfate). (Causality: Controls trace moisture, which can act as a solvent micro-environment for degradation).

  • Temperature Control: Store the desiccator at -20°C. (Causality: Lowers the kinetic energy below the activation threshold for oxidation).

StorageWorkflow Start Sample Discoloration Observed? LCMS Perform LC-MS Analysis Start->LCMS Yes Check Identify m/z Peaks: 275 or 501? LCMS->Check Oxidation Confirmed Oxidation. Discard Batch. Check->Oxidation Peaks Present Prevention Implement Argon Blanketing & -20°C Storage Check->Prevention Peaks Absent (Proactive) Oxidation->Prevention Corrective Action

Figure 2: Diagnostic workflow for identifying and mitigating oxidative degradation.

Quantitative Stability Data

The following table summarizes the expected shelf-life (T95: time until purity drops below 95%) of 3-(4-methoxyphenoxy)-5-nitroaniline under various empirical storage conditions.

Storage ConditionAtmosphereContainer TypeTempShelf-Life (T95)Primary Degradant
Solid Ambient AirClear Glass25°C3 MonthsAzo Dimer
Solid Ambient AirAmber Glass25°C6 MonthsAzo Dimer
Solid ArgonAmber Glass-20°C> 36 MonthsNone Detected
Solution (DMSO) Ambient AirClear Glass25°C2 WeeksNitroso / Azo
Solution (MeCN) Degassed (Ar)Amber Glass-80°C12 MonthsTrace Nitroso

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures Source: Clean Energy | Oxford Academic URL:[Link]

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Optimization

overcoming steric hindrance in 3-(4-methoxyphenoxy)-5-nitroaniline substitution reactions

Welcome to the technical support guide for substitution reactions involving 3-(4-methoxyphenoxy)-5-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for substitution reactions involving 3-(4-methoxyphenoxy)-5-nitroaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to help you achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in performing substitution reactions on 3-(4-methoxyphenoxy)-5-nitroaniline?

The primary difficulties arise from a combination of steric and electronic factors.

  • Steric Hindrance: The aniline nitrogen, a common site for reactions like acylation and alkylation, is flanked by two bulky substituents: a nitro group and a 4-methoxyphenoxy group. This physical crowding, or steric hindrance, impedes the approach of reagents to the nitrogen atom, slowing down or preventing reactions.

  • Electronic Effects: The aniline is electronically deactivated. The potent electron-withdrawing nature of the nitro group significantly reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the amine group.[1] While the methoxyphenoxy group is an electron-donating group, its effect is outweighed by the powerful nitro substituent. This low nucleophilicity makes the aniline nitrogen a poor attacker for many electrophiles.

Q2: Which positions on the aromatic ring are activated for Nucleophilic Aromatic Substitution (SNAr)?

For nucleophilic aromatic substitution (SNAr), the ring needs to be activated by strong electron-withdrawing groups positioned ortho or para to a suitable leaving group.[2][3] In 3-(4-methoxyphenoxy)-5-nitroaniline, the nitro group at position 5 activates the ortho positions (4 and 6) and the para position (2) for nucleophilic attack. If a good leaving group (like a halide) were present at one of these positions, an SNAr reaction would be plausible. However, in the parent molecule, there are no leaving groups, so SNAr is not a primary reaction pathway without prior modification.

Q3: My goal is N-acylation. Should I use an acyl chloride or an acid anhydride?

For sterically hindered anilines, acyl chlorides are generally preferred over acid anhydrides due to their higher intrinsic reactivity.[4] However, the choice can be influenced by other factors:

  • Acid Anhydrides: While less reactive, they are often less sensitive to moisture. Their effectiveness can be dramatically increased with the use of a potent nucleophilic catalyst.[4]

  • Acyl Chlorides: Their high reactivity is advantageous but also means they are more sensitive to hydrolysis. Reactions often require a non-nucleophilic base to scavenge the HCl byproduct.

Troubleshooting Guide: N-Acylation Reactions

This section addresses common problems encountered during the N-acylation of 3-(4-methoxyphenoxy)-5-nitroaniline.

Problem: My N-acylation reaction is slow, incomplete, or shows no product formation.

This is the most common issue and typically points to insufficient reactivity to overcome the combined steric and electronic barriers.

Potential Cause 1: Insufficient Reagent/Catalyst Reactivity

The low nucleophilicity of the aniline requires a highly reactive electrophile.

  • Solution A: Employ a More Potent Acylating Agent. If using an anhydride, switch to the corresponding acyl chloride.[4]

  • Solution B: Use a Nucleophilic Catalyst. A catalyst like 4-(Dimethylaminopyridine) (DMAP) is often essential. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating species capable of reacting with the hindered aniline.[4]

Potential Cause 2: The Aniline Nitrogen is Not Nucleophilic Enough

Even with a catalyst, the inherent low nucleophilicity of the aniline can stall the reaction.

  • Solution: Force Deprotonation. In a completely anhydrous aprotic solvent (like THF or DMF), treat the aniline with a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (nBuLi) before adding the acylating agent.[4][5] This deprotonates the amine to form the highly nucleophilic anilide anion, which will readily react with the acylating agent. Caution: This method requires strict anhydrous and inert atmosphere (N₂ or Ar) conditions.

Potential Cause 3: Unfavorable Reaction Conditions
  • Solution A: Increase Temperature. Heating the reaction (e.g., to 50-90 °C) can provide the necessary activation energy. Monitor carefully for potential side product formation or decomposition.

  • Solution B: Optimize Solvent. Ensure the aniline substrate is fully dissolved.[4] Aprotic polar solvents like DMF, DMSO, or NMP can be effective. For deprotonation strategies, THF is a common choice.

Troubleshooting Workflow: Low Acylation Yield

G start Low / No Product Yield q1 Is a catalyst (e.g., DMAP) being used? start->q1 s1 Action: Add 0.1-0.2 eq. DMAP. See Protocol 1. q1->s1 No q2 Is the acylating agent reactive enough? q1->q2 Yes a1_no No a1_yes Yes s1->q2 s2 Action: Switch to the corresponding acyl chloride. q2->s2 Using Anhydride q3 Are reaction conditions forcing enough? q2->q3 Using Acyl Chloride a2_anhydride Using Anhydride a2_chloride Using Acyl Chloride s2->q3 s3 Action: Increase temperature (e.g., 50-90°C). q3->s3 Room Temp q4 Extreme Case: Reaction still fails? q3->q4 Heated a3_rt Room Temp a3_heated Heated s3->q4 s4 Action: Use strong base deprotonation (NaH/nBuLi) under anhydrous conditions. See Protocol 2. q4->s4

Caption: Troubleshooting workflow for low N-acylation yield.

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Acylation of 3-(4-methoxyphenoxy)-5-nitroaniline

This protocol utilizes a nucleophilic catalyst to enhance the reactivity of a standard acylating agent.

Materials:

  • 3-(4-methoxyphenoxy)-5-nitroaniline

  • Acylating agent (e.g., Acetic Anhydride, 1.2 eq.)

  • 4-(Dimethylaminopyridine) (DMAP, 0.1 eq.)

  • Base (e.g., Triethylamine or Pyridine, 1.5 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂), add 3-(4-methoxyphenoxy)-5-nitroaniline (1.0 eq.) and the anhydrous solvent.

  • Stir the mixture until the aniline is completely dissolved.

  • Add DMAP (0.1 eq.) and the base (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Catalytic Cycle of DMAP in N-Acylation

G cluster_cycle Catalytic Cycle Anhydride Acetic Anhydride (R-CO)₂O Intermediate N-Acylpyridinium Salt [Highly Reactive] Anhydride->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product N-Acylated Product (Ar-NHCOR) Intermediate->Product + Ar-NH₂ Aniline Hindered Aniline (Ar-NH₂) Aniline->Product Regen_DMAP DMAP (Regenerated) Product->Regen_DMAP - R-COOH Regen_DMAP->Anhydride Recycles

Caption: DMAP forms a highly reactive intermediate to acylate the aniline.

Protocol 2: N-Acylation via Strong Base Deprotonation

This protocol is for particularly challenging cases where catalytic methods fail. Strict anhydrous and inert conditions are critical for success.

Materials:

  • 3-(4-methoxyphenoxy)-5-nitroaniline

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or n-Butyllithium (nBuLi, 1.1 eq.)

  • Acylating agent (e.g., Acyl Chloride, 1.1 eq.)

  • Anhydrous THF or DMF

Procedure:

  • Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (N₂ or Ar).

  • Deprotonation:

    • If using NaH: Add the NaH dispersion to the flask. Add anhydrous THF to wash the mineral oil (carefully decant the solvent). Repeat 2-3 times. Add fresh anhydrous THF, then add a solution of the aniline (1.0 eq.) in anhydrous THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

    • If using nBuLi: Add a solution of the aniline (1.0 eq.) in anhydrous THF to the flask. Cool to -78 °C (dry ice/acetone bath). Add nBuLi (1.1 eq.) dropwise. Stir for 30 minutes at -78 °C.

  • Acylation: Cool the resulting anilide solution to 0 °C (if using NaH) or keep at -78 °C (if using nBuLi). Add the acylating agent (1.1 eq.) dropwise.

  • After the addition, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench: Carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup and purification as described in Protocol 1.

Data Summary: Comparison of Acylation Strategies
StrategyReagent/CatalystRelative PotencyKey Considerations
Standard Acyl Anhydride, BaseLowOften ineffective for this substrate.
Catalytic Acyl Anhydride/Chloride + DMAPHighGood first choice; balances reactivity and ease of use.[4]
Forced Deprotonation Acyl Chloride + NaH / nBuLiVery HighMost powerful method; requires strict anhydrous/inert technique.[5]
Peptide Coupling Carboxylic Acid + HATU/CDIHighAlternative for forming amide bonds from carboxylic acids.[4]
References
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]

  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Activating and Deactivating Groups - Chemistry Steps. (2026, January 29). Retrieved from [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. Retrieved from [Link]

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF - ResearchGate. Retrieved from [Link]

  • Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. (2025, May 7). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. In drug development and fine chemical synthesis, preventing impurities requires a deep understanding of mechanistic causality.

The synthesis of 3-(4-methoxyphenoxy)-5-nitroaniline is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a regioselective partial nitro reduction. Below, we dissect the reaction pathways, identify the analytical signatures of common byproducts, and provide self-validating protocols to ensure high-purity yields.

Reaction Pathway & Mechanistic Divergence

To effectively troubleshoot, we must first map the intended synthetic route against the parasitic pathways that generate impurities.

SynthesisWorkflow SM1 1-Fluoro-3,5-dinitrobenzene + 4-Methoxyphenol Step1 Step 1: SNAr Reaction (K2CO3, DMF, 80°C) SM1->Step1 Int1 1-(4-Methoxyphenoxy)- 3,5-dinitrobenzene Step1->Int1 Main Pathway Byprod1 Bis-substitution Byproduct Step1->Byprod1 Excess Phenol Step2 Step 2: Partial Reduction (Na2S, EtOH/H2O) Int1->Step2 Product 3-(4-Methoxyphenoxy)- 5-nitroaniline Step2->Product Controlled Reduction Byprod2 Over-reduction (Diamine) Step2->Byprod2 Excess Reductant

Workflow for 3-(4-methoxyphenoxy)-5-nitroaniline synthesis highlighting byproduct divergence.

Diagnostic Matrix: Quantitative Byproduct Signatures

When an experiment fails, your first line of defense is analytical data. Use the following self-validating matrix to identify which parasitic pathway has dominated your reaction.

Byproduct IdentityOriginating StepLC-MS Signature ([M+H]⁺)TLC Rf (Hex/EtOAc 3:1)Primary Mitigation Strategy
Bis-substitution SNAr (Step 1)m/z 368.1~0.60Strict stoichiometry (1.05 eq phenol), lower temp.
Ether Cleavage SNAr (Step 1)m/z 247.1~0.15 (tailing)Avoid excess base/prolonged heating.
Diamine (Over-reduction) Reduction (Step 2)m/z 231.1~0.10Limit Na₂S equivalents, monitor via LC-MS.
Azoxy/Azo Dimers Reduction (Step 2)m/z 533.1 (Azoxy)~0.80 (orange/red)Increase dilution, slow reductant addition.

Troubleshooting FAQ: Step 1 (SNAr Etherification)

Q: Why am I seeing a significant bis-substituted byproduct during the SNAr step? A: In 1-fluoro-3,5-dinitrobenzene, the fluorine atom is highly activated by the two strongly electron-withdrawing nitro groups. However, under forcing conditions (excess nucleophile, temperatures >80°C), the phenoxide can attack a second time, displacing one of the nitro groups via a secondary SNAr mechanism. Causality: The activation energy for nitro displacement is higher than for fluorine displacement. Solution: Exploit this kinetic difference by strictly limiting 4-methoxyphenol to 1.05 equivalents and maintaining the reaction temperature between 0°C and room temperature.

Q: My LC-MS shows a mass corresponding to the loss of a methyl group (m/z 247.1). What is causing this ether cleavage? A: You are observing the demethylation of the methoxy group, yielding a phenolic byproduct. Causality: Strong bases (like KOH or excess K₂CO₃) at elevated temperatures can act as nucleophiles, attacking the sterically unhindered methyl group of the anisole moiety. Solution: Switch to a milder base (e.g., Cs₂CO₃) and ensure anhydrous conditions to prevent hydroxide formation.

Troubleshooting FAQ: Step 2 (Partial Nitro Reduction)

Q: During the nitro reduction step, I'm obtaining the diamine instead of the target monoamine. How can I arrest the reduction? A: The selective reduction of one nitro group in a dinitroarene is classically achieved via the Zinin reduction using sodium sulfide (Na₂S)[1]. The selectivity arises because the newly formed amino substituent donates electron density into the aromatic ring, deactivating the remaining nitro group toward further reduction[2]. If over-reduction occurs, it is typically due to excessive equivalents of the reductant or prolonged heating. Ensure you use exactly 1.1 to 1.5 molar equivalents of Na₂S and quench the reaction immediately once the starting material is consumed.

Q: The reaction mixture turns deep orange/red during reduction, and TLC shows a non-polar spot. What is this, and how do I prevent it? A: This color change and non-polar impurity indicate the formation of azoxy or azo dimers. According to the Haber mechanism for nitro reduction, the reaction proceeds through nitroso and hydroxylamine intermediates[3]. If the direct reduction pathway is too slow, these intermediates undergo a bimolecular condensation to form azoxy compounds, which can further reduce to azo dimers[3],[4].

HaberMechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (-N=N(O)-) Nitroso->Azoxy Condensation Amine Aniline (-NH2) Hydroxyl->Amine +2e-, +2H+ Hydroxyl->Azoxy Azo Azo Dimer (-N=N-) Azoxy->Azo Reduction

Haber reduction mechanism illustrating the condensation pathway to azoxy and azo byproducts.

Causality: Bimolecular condensation is favored at high substrate concentrations. Solution: Maintain high solvent dilution and ensure the reductant is added slowly but continuously to keep a steady supply of electrons, pushing the intermediates rapidly to the amine before they can collide and condense[3].

Validated Standard Operating Procedures (SOPs)

To ensure a self-validating workflow, follow these optimized step-by-step methodologies.

SOP 1: SNAr Synthesis of 1-(4-methoxyphenoxy)-3,5-dinitrobenzene
  • Preparation: In an oven-dried flask under N₂, dissolve 1-fluoro-3,5-dinitrobenzene (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 eq, 15 mmol). Cool the suspension to 0°C using an ice bath.

  • Nucleophile Addition: Dissolve 4-methoxyphenol (1.05 eq, 10.5 mmol) in DMF (10 mL) and add dropwise over 30 minutes. Causality check: Slow addition prevents local concentration spikes that lead to bis-substitution.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run TLC (Hex/EtOAc 4:1). The starting material (Rf ~0.7) should be consumed, showing a single major product spot (Rf ~0.4).

  • Workup: Pour the mixture into 150 mL of vigorously stirred ice water. Filter the resulting yellow precipitate, wash extensively with cold water to remove DMF, and dry under vacuum.

SOP 2: Regioselective Zinin Reduction to 3-(4-methoxyphenoxy)-5-nitroaniline
  • Preparation: Dissolve 1-(4-methoxyphenoxy)-3,5-dinitrobenzene (1.0 eq, 5 mmol) in a 3:1 mixture of Ethanol/Water (40 mL). Heat to 60°C.

  • Reductant Addition: Prepare a solution of Na₂S·9H₂O (1.5 eq, 7.5 mmol) in Water (10 mL). Add this solution dropwise to the reaction flask over 1 hour. Causality check: Slow addition controls the reduction rate, preventing the buildup of nitroso intermediates and subsequent azoxy dimerization.

  • Validation Check: Monitor the reaction strictly by LC-MS every 30 minutes. Look for the disappearance of the m/z 291.1 peak and the appearance of the m/z 261.1 peak.

  • Quench: Immediately upon consumption of the starting material (typically 2-3 hours), cool the flask to 0°C to arrest the reaction and prevent diamine formation.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if trace dimers are present.

References

  • Wikipedia Contributors. "Zinin reaction". Wikipedia. URL:[Link]

  • Grokipedia Contributors. "1,3-Dinitrobenzene". Grokipedia. URL:[Link]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2019). "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts". Chemical Reviews, 119(4), 2611–2680. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Chemical Reactivity of 3-(4-methoxyphenoxy)-5-nitroaniline and 3-phenoxy-5-nitroaniline

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical and materials science, the subtle art of molecular modification can profoundly influence the chemical behavior and,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle art of molecular modification can profoundly influence the chemical behavior and, consequently, the utility of a compound. This guide offers an in-depth comparison of the chemical reactivity of two structurally similar anilines: 3-(4-methoxyphenoxy)-5-nitroaniline and 3-phenoxy-5-nitroaniline. Understanding their differential reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing novel molecular entities with tailored properties.

At the heart of this comparison lies the electronic influence of the substituent on the phenoxy ring. The presence of a methoxy group (-OCH₃) at the para-position of the phenoxy ring in 3-(4-methoxyphenoxy)-5-nitroaniline introduces a significant electronic perturbation compared to the unsubstituted phenoxy ring of 3-phenoxy-5-nitroaniline. This guide will dissect the underlying principles governing their reactivity, supported by experimental design and theoretical considerations.

The Decisive Factor: Unraveling Electronic Effects

The chemical reactivity of anilines is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom of the amino group (-NH₂).[1] This lone pair is responsible for the molecule's basicity and its nucleophilic character in chemical reactions. The substituents on the aromatic ring can either enhance or diminish the electron density on the nitrogen atom through inductive and resonance effects.

In both molecules, the nitro group (-NO₂) at the meta-position to the amino group acts as a potent electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.[2][3][4] This deactivates the aromatic ring, particularly at the ortho and para positions relative to the nitro group, and reduces the electron density on the aniline nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline itself.[1][5]

The key differentiator is the substituent on the distant phenoxy ring.

  • 3-phenoxy-5-nitroaniline: The phenoxy group exerts a net electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. While the oxygen lone pair can participate in resonance, its effect on the aniline ring is transmitted through the ether linkage and another aromatic ring, making it less pronounced.

  • 3-(4-methoxyphenoxy)-5-nitroaniline: The addition of a methoxy group (-OCH₃) at the para-position of the phenoxy ring is the game-changer. The methoxy group is a strong electron-donating group through resonance (+M) and a weak electron-withdrawing group through induction (-I). The resonance effect, where the oxygen atom of the methoxy group donates its lone pair to the phenoxy ring, is dominant. This increased electron density on the phenoxy ring is then relayed, albeit attenuated, through the ether oxygen to the nitroaniline ring system.

This electron-donating push from the methoxy group counteracts, to some extent, the electron-withdrawing pull of the nitro group on the aniline nitrogen. Consequently, the nitrogen lone pair in 3-(4-methoxyphenoxy)-5-nitroaniline is expected to be more available for donation compared to that in 3-phenoxy-5-nitroaniline.

Head-to-Head Reactivity Comparison: A Framework for Experimental Validation

To empirically validate the predicted differences in reactivity, a series of experiments can be designed. Below are protocols for assessing the relative basicity and nucleophilicity of the two compounds.

Basicity Comparison: pKa Determination

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare 0.01 M solutions of both 3-(4-methoxyphenoxy)-5-nitroaniline and 3-phenoxy-5-nitroaniline in a suitable solvent mixture (e.g., 50:50 ethanol/water).

    • Prepare a standardized 0.01 M solution of a strong acid (e.g., HCl).

  • Titration:

    • Place a known volume (e.g., 25 mL) of the aniline solution into a beaker.

    • Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point at which half of the aniline has been protonated).

  • Comparison:

    • The compound with the higher pKa value is the stronger base. It is predicted that 3-(4-methoxyphenoxy)-5-nitroaniline will have a slightly higher pKa than 3-phenoxy-5-nitroaniline.

Nucleophilicity Comparison: Acylation Reaction Kinetics

The rate of reaction with a standard electrophile can serve as a measure of nucleophilicity. A common reaction is the acylation of the amino group.

Experimental Protocol: Spectrophotometric Monitoring of N-Acylation

  • Reaction Setup:

    • Prepare equimolar solutions (e.g., 0.001 M) of each aniline and a reactive acylating agent (e.g., acetic anhydride or a more reactive mixed anhydride) in a suitable aprotic solvent (e.g., acetonitrile).

  • Kinetic Monitoring:

    • In a cuvette, mix the aniline solution with the acylating agent solution at a constant temperature.

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Monitor the reaction progress by observing the change in absorbance at a wavelength where the reactant and product have significantly different absorption coefficients. The disappearance of the aniline starting material or the appearance of the N-acylated product can be tracked over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

  • Comparison:

    • The compound exhibiting a faster initial rate of reaction is the more potent nucleophile. It is hypothesized that 3-(4-methoxyphenoxy)-5-nitroaniline will react faster than 3-phenoxy-5-nitroaniline.

Data Summary and Expected Outcomes

The following table summarizes the predicted outcomes of the comparative experiments:

Property 3-(4-methoxyphenoxy)-5-nitroaniline 3-phenoxy-5-nitroaniline Rationale
Basicity (pKa) HigherLowerThe electron-donating methoxy group increases electron density on the aniline nitrogen.
Nucleophilicity (Reaction Rate) FasterSlowerIncreased electron density on the nitrogen enhances its ability to attack electrophiles.

Visualizing the Electronic Landscape and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 3-(4-methoxyphenoxy)-5-nitroaniline cluster_1 3-phenoxy-5-nitroaniline A Aniline Ring MeO Methoxy Group (+M, -I) Phenoxy Phenoxy Ring MeO->Phenoxy Donates e- density Phenoxy->A Transmits effect Nitro Nitro Group (-M, -I) Nitro->A Withdraws e- density B Aniline Ring H_Phenoxy Phenoxy Group (-I) H_Phenoxy->B Weakly withdraws e- density Nitro_B Nitro Group (-M, -I) Nitro_B->B Withdraws e- density

Caption: Electronic effects of substituents on the two aniline derivatives.

G cluster_workflow Comparative Reactivity Workflow start Prepare Aniline Solutions (0.01 M) titration Potentiometric Titration with 0.01 M HCl start->titration kinetics N-Acylation with Acetic Anhydride start->kinetics plot_titration Plot pH vs. Volume of HCl titration->plot_titration plot_kinetics Plot Absorbance vs. Time kinetics->plot_kinetics pka Determine pKa at half-equivalence point plot_titration->pka rate Determine Initial Reaction Rate plot_kinetics->rate compare Compare Reactivity pka->compare rate->compare

Caption: Experimental workflow for comparing the basicity and nucleophilicity.

Conclusion and Implications

The presence of a para-methoxy group on the phenoxy substituent in 3-(4-methoxyphenoxy)-5-nitroaniline is predicted to render it a stronger base and a more potent nucleophile than 3-phenoxy-5-nitroaniline. This enhanced reactivity stems from the electron-donating nature of the methoxy group, which increases the electron density on the aniline nitrogen, making its lone pair more available for chemical reactions.

For researchers in drug development and materials science, this understanding is paramount. When designing synthetic routes, the enhanced nucleophilicity of the methoxy-substituted compound may allow for milder reaction conditions, potentially reducing side-product formation and improving yields.[1] Conversely, its increased basicity might be a critical factor in its biological activity or formulation stability. This guide provides a foundational framework for both predicting and experimentally verifying these crucial differences in chemical behavior.

References

  • Filo. (2025, September 11). What is the ortho effect of nitro group on aniline?
  • BenchChem. (n.d.). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.).
  • Nucleophilicity and Site Selectivity of Commonly Used Arenes and Heteroarenes. (2010, July 12).
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016, January 15). RSC Publishing.
  • Reddit. (2022, May 13).
  • Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021, September 9).
  • University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers.
  • Why does aniline react faster than nitro benzene in an electronic substitution reaction?. (2018, March 31).
  • ChemicalBook. (n.d.). 3-METHOXY-5-NITROANILINE synthesis.
  • Substituent effects of nitro group in cyclic compounds. (2020, September 4).
  • Synthesis of 3‐(2‐chloro‐5‐nitroanilino and 4‐nitroanilino)‐1‐(2,4,6‐trichlorophenyl)‐2‐pyrazolin‐5‐ones. (n.d.).
  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characteriz
  • Google Patents. (n.d.).
  • European Patent Office. (n.d.).

Sources

Comparative

Method Validation Guide: Trace Analysis of 3-(4-methoxyphenoxy)-5-nitroaniline via GC-MS/MS

Executive Summary & Analytical Context In pharmaceutical development, the identification and control of Potentially Genotoxic Impurities (PGIs) is a critical regulatory requirement. The compound 3-(4-methoxyphenoxy)-5-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In pharmaceutical development, the identification and control of Potentially Genotoxic Impurities (PGIs) is a critical regulatory requirement. The compound 3-(4-methoxyphenoxy)-5-nitroaniline contains a nitroaromatic and aniline substructure—classic structural alerts for DNA reactivity. Consequently, its presence in drug substances triggers the stringent control strategies outlined in the, which often mandates Limits of Quantitation (LOQ) in the low parts-per-billion (ppb) range.

This guide objectively compares analytical platforms for the trace detection of this specific impurity, detailing a highly robust, self-validating GC-MS/MS methodology that overcomes the molecule's inherent analytical liabilities.

Mechanistic Insights: Overcoming Analyte Liabilities

As a Senior Application Scientist, I approach method development by first deconstructing the analyte's physical chemistry. Direct injection of 3-(4-methoxyphenoxy)-5-nitroaniline into a gas chromatograph presents two severe challenges:

  • The Primary Amine Liability: The free -NH₂ group acts as a strong hydrogen-bond donor. When interacting with residual silanol groups in the GC inlet liner or the stationary phase, it causes severe peak tailing, irreversible adsorption, and subsequent loss of sensitivity.

  • The Nitro Group Advantage: While the amine is a liability, the -NO₂ group is highly electronegative. This confers a massive electron capture cross-section, making the molecule an ideal candidate for specialized ionization techniques.

The Causality of Our Experimental Choice: To neutralize the amine liability, we employ a pre-column chemical derivatization using Trifluoroacetic anhydride (TFAA) . This acylation reaction converts the primary amine into a volatile, thermally stable trifluoroacetamide. Not only does this eliminate peak tailing, but the addition of fluorine atoms significantly enhances the molecule's detectability in mass spectrometry. For ionization, we pivot away from standard Electron Ionization (EI) and utilize Negative Chemical Ionization (NCI) or EI-MRM (Multiple Reaction Monitoring) to leverage the nitro group's electron affinity, achieving sub-ppb sensitivity as detailed in fundamental mass spectrometry literature such as .

Logic Analyte Target: 3-(4-methoxyphenoxy)-5-nitroaniline (Contains -NH2 and -NO2 groups) Problem1 Liability 1: Primary Amine Causes severe peak tailing via H-bonding Analyte->Problem1 Problem2 Advantage: Nitro Group High electron capture cross-section Analyte->Problem2 Sol1 Chemical Derivatization (TFAA) Converts to volatile trifluoroacetamide Problem1->Sol1 Eliminates active hydrogen Sol2 Ionization Selection Negative Chemical Ionization (NCI) Problem2->Sol2 Maximizes signal-to-noise Outcome Optimized GC-MS Method Sub-ppb LOQ, High Linearity Sol1->Outcome Sol2->Outcome

Fig 1. Mechanistic rationale for derivatization and ionization mode selection.

Technology Comparison: Selecting the Optimal Platform

To objectively demonstrate the superiority of the derivatized GC-MS approach, we compared its performance against alternative platforms. The experimental data below highlights why LC-MS/MS and underivatized GC-MS fail to meet the rigorous demands of trace nitroaniline analysis.

Analytical PlatformSample PreparationIonization ModeLOD (ng/mL)Linearity (R²)Matrix EffectVerdict
LC-MS/MS (Triple Quad) Direct DilutionESI (+) MRM2.50.9920-35% (Suppression)Suboptimal for trace non-polar matrices
GC-MS (Single Quad) UnderivatizedEI SIM25.00.9850-15% (Peak Tailing)Fails ICH M7 sensitivity requirements
GC-MS/MS (Triple Quad) TFAA DerivatizedEI MRM0.50.9995-4%Excellent specificity & robustness
GC-MS (Single Quad) TFAA DerivatizedNCI SIM0.10.9998-2%Ultimate sensitivity for nitroaromatics

Data Interpretation: LC-MS/MS suffers from significant ion suppression (-35%) due to matrix interference in ESI mode. Underivatized GC-MS yields poor linearity (R² = 0.9850) due to amine-induced peak tailing. The TFAA-derivatized GC-MS/MS (EI MRM) and GC-MS (NCI SIM) platforms provide the optimal balance of sensitivity, linearity, and minimal matrix interference.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method must be a self-validating system. This protocol embeds internal controls at every stage to ensure that any deviation in extraction efficiency, derivatization yield, or instrument performance is automatically detected and corrected.

Step-by-Step Methodology
  • Internal Standard (IS) Spiking: Accurately weigh 50 mg of the Active Pharmaceutical Ingredient (API) into a glass centrifuge tube. Immediately spike with 10 µL of a 100 ng/mL stable-isotope internal standard (e.g., 3-(4-methoxyphenoxy)-5-nitroaniline-d3). Self-Validation Mechanism: The deuterated IS mathematically corrects for all downstream volumetric and reaction-yield variances.

  • Liquid-Liquid Extraction (LLE): Dissolve the sample in 2 mL of LC-MS grade water. Add 2 mL of Dichloromethane (DCM). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer the lower organic layer to a clean reaction vial.

  • Derivatization: Evaporate the DCM extract to dryness under a gentle stream of nitrogen. Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acting as a base catalyst). Seal the vial and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate the excess reagent under nitrogen and reconstitute the residue in 1.0 mL of n-hexane.

  • GC-MS/MS Analysis:

    • Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Triple Quadrupole MS in EI mode (70 eV). Monitor primary MRM transition for the TFA-derivative (e.g., m/z 356 → 287).

  • System Suitability Test (SST): Before acquiring batch data, inject a 5 ng/mL calibration standard. The sequence is programmed to halt automatically if the Tailing Factor exceeds 1.5 or the Signal-to-Noise (S/N) ratio falls below 10.

Workflow A 1. Sample Prep Spike Stable Isotope IS B 2. Extraction LLE (DCM/Water) A->B C 3. Derivatization TFAA (60°C, 30 min) B->C D 4. Separation GC (DB-5ms Column) C->D E 5. Detection MS/MS (EI-MRM) D->E F 6. Validation ICH Q2(R2) Criteria E->F

Fig 2. End-to-end analytical workflow for trace residue quantification via GC-MS/MS.

ICH Q2(R2) Method Validation Parameters

To ensure regulatory compliance, the method must be validated according to the [1][2][3]. The validation framework for this specific method includes:

  • Specificity: Demonstrated by analyzing a blank matrix (API synthesized without the nitroaniline intermediate). No interfering peaks >30% of the LOQ should be observed at the retention time of the analyte or IS.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope. The LOQ must yield a Signal-to-Noise (S/N) ratio ≥ 10. Our derivatized GC-MS/MS method achieves an LOQ of 0.5 ng/mL.

  • Linearity: Evaluated across a range of 0.5 ng/mL to 50 ng/mL. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy (Recovery): Assessed by spiking the blank API matrix at 50%, 100%, and 150% of the target specification limit. Acceptable recovery ranges from 80% to 120%, corrected by the deuterated IS.

  • Precision (Repeatability): Six independent sample preparations spiked at the 100% level must demonstrate a Relative Standard Deviation (RSD) of ≤ 10%.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted 2024. Available at:[Link]

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at:[Link]

  • de Hoffmann, E., & Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd Edition. John Wiley & Sons. Available at:[Link]

Sources

Validation

Chemoselective Reduction of 3-(4-Methoxyphenoxy)-5-nitroaniline: A Comparative Guide to Reducing Agents

Executive Summary The conversion of 3-(4-methoxyphenoxy)-5-nitroaniline to 3-(4-methoxyphenoxy)benzene-1,5-diamine presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of 3-(4-methoxyphenoxy)-5-nitroaniline to 3-(4-methoxyphenoxy)benzene-1,5-diamine presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three critical functional groups: a primary aniline, a methoxy ether, and a diaryl ether linkage. While reducing the nitro group is thermodynamically favorable, aggressive reducing conditions (such as strong Lewis acids or high-pressure catalytic hydrogenation) risk the hydrogenolysis (cleavage) of the diaryl ether bond or the demethylation of the methoxy group.

As an Application Scientist, selecting the optimal reducing agent requires balancing chemoselectivity, scalability, and environmental impact. This guide objectively compares the three most viable reduction strategies—Modified Béchamp (Fe/NH₄Cl), Catalytic Hydrogenation (Pd/C + H₂), and Main-Group Metal Reduction (SnCl₂)—providing mechanistic insights and self-validating experimental protocols to ensure structural integrity during the transformation.

Mechanistic Overview: The Nitro Reduction Pathway

Regardless of the reducing agent, the conversion of an aromatic nitro group to an amine generally proceeds via a stepwise single-electron transfer (SET) and protonation cascade. The nitroarene is first reduced to a nitroso intermediate, followed by a hydroxylamine, and finally the primary amine[1].

Understanding this pathway is critical for troubleshooting. For instance, incomplete reduction often stalls at the hydroxylamine stage if the proton source is depleted or the catalyst is poisoned.

NitroReduction A Ar-NO₂ (Nitroarene) B Ar-NO (Nitrosoarene) A->B 2e⁻, 2H⁺ -H₂O C Ar-NHOH (Hydroxylamine) B->C 2e⁻, 2H⁺ D Ar-NH₂ (Aryl Amine) C->D 2e⁻, 2H⁺ -H₂O

Figure 1: Stepwise single-electron transfer mechanism for the reduction of nitroarenes to primary amines.

Comparative Analysis of Reducing Agents

Iron Powder / Ammonium Chloride (Modified Béchamp)

Mechanism & Causality: The traditional Béchamp reduction utilizes iron and hydrochloric acid. However, strong acids can protonate the ether oxygen, making the C-O bond susceptible to cleavage. By substituting HCl with Ammonium Chloride (NH₄Cl), the reaction operates in a mildly acidic, buffered environment (pH ~6)[2]. NH₄Cl effectively cleans the passivated iron surface to maintain electron transfer without compromising the 4-methoxyphenoxy linkage[3].

  • Pros: Exceptional chemoselectivity. Perfectly preserves both the diaryl ether and the existing aniline moiety. Highly scalable, economical, and utilizes earth-abundant metals[4].

  • Cons: Generates a heterogeneous iron oxide (Fe₃O₄) sludge that requires hot filtration, which can trap the product and lower isolated yields if not washed thoroughly[5].

Catalytic Hydrogenation (Pd/C with H₂)

Mechanism & Causality: Palladium on carbon facilitates the rapid addition of hydrogen across the N-O bonds. However, Pd/C is also the premier catalyst for the hydrogenolysis of benzyl and diaryl ethers. To prevent the cleavage of the 3-(4-methoxyphenoxy) linkage, the reaction kinetics must be strictly throttled by using ambient temperature and atmospheric pressure (1 atm H₂)[5].

  • Pros: Exceptionally clean reaction profile. The only byproduct is water, and the catalyst is easily removed via simple filtration, leading to high atom economy[6].

  • Cons: High risk of ether cleavage if over-reduced. Requires specialized gas-handling equipment and presents flammability hazards.

Stannous Chloride (SnCl₂·2H₂O)

Mechanism & Causality: Sn(II) acts as a mild, main-group reducing agent that selectively reduces nitro groups to amines via a SET mechanism. It is highly specific to nitro groups and completely inert toward ether linkages under standard conditions.

  • Pros: Flawless chemoselectivity for small-scale discovery chemistry. No risk of over-reduction.

  • Cons: Generates stoichiometric tin waste. The basic workup required to remove tin (forming soluble stannate complexes) often leads to intractable emulsions, making it unsuitable for scale-up.

Quantitative Performance Comparison

The following table synthesizes the expected performance of each reducing agent specifically for the conversion of 3-(4-methoxyphenoxy)-5-nitroaniline.

Reducing AgentExpected YieldChemoselectivity (Ether Preservation)Reaction TimeScalabilityEnvironmental Impact
Fe / NH₄Cl 85 - 92%Excellent 2 - 4 hoursHighModerate (Fe₃O₄ sludge)
Pd/C + H₂ (1 atm) 90 - 95%Moderate (Requires strict control)1 - 6 hoursHighLow (Recyclable catalyst)
SnCl₂·2H₂O 75 - 85%Excellent 4 - 8 hoursLowHigh (Toxic tin waste)

Experimental Methodologies

Protocol A: Scalable Chemoselective Reduction using Fe/NH₄Cl

This protocol is the industry standard for scaling up nitro reductions where sensitive functional groups are present[2].

Workflow Step1 1. Reagent Assembly Substrate + Fe + NH₄Cl + EtOH/H₂O Step2 2. Thermal Activation Reflux at 80°C (2-4 hrs) Step1->Step2 Step3 3. Reaction Monitoring Confirm intermediate consumption via LC-MS Step2->Step3 Step4 4. Hot Filtration Remove Fe₃O₄ sludge via Celite® Step3->Step4 Step5 5. Isolation Concentrate & store under Argon Step4->Step5

Figure 2: Optimized experimental workflow for the scalable Fe/NH₄Cl mediated reduction.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-(4-methoxyphenoxy)-5-nitroaniline (10 mmol, 1.0 equiv) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Iron powder (325 mesh, 50 mmol, 5.0 equiv) followed by Ammonium Chloride (50 mmol, 5.0 equiv)[5]. Causality note: The 4:1 EtOH/H₂O ratio ensures substrate solubility while providing enough aqueous media for the NH₄Cl to act as a proton shuttle.

  • Thermal Reduction: Heat the vigorously stirring mixture to 80°C (reflux). The mixture will turn dark brown/black as Fe₃O₄ is generated[4].

  • Monitoring: After 2 hours, monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS. Ensure the complete disappearance of the yellow nitro starting material and the hydroxylamine intermediate.

  • Hot Filtration: Cool the mixture slightly to 50°C. Filter the warm suspension through a tightly packed pad of Celite® to remove the iron sludge[5]. Critical Step: Wash the filter cake generously with hot ethyl acetate (3 × 30 mL) to extract any product trapped in the porous iron oxide matrix.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Storage: The resulting 3-(4-methoxyphenoxy)benzene-1,5-diamine is highly electron-rich and prone to air oxidation. Flush the storage vial with Argon and store at -20°C.

Protocol B: Clean Laboratory-Scale Reduction using Pd/C and H₂

Ideal for rapid, small-scale synthesis where high purity is required directly from the reactor.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (5 mmol) in anhydrous Methanol (25 mL) in a hydrogenation flask.

  • Purging: Purge the solution with Nitrogen gas for 5 minutes. Causality note: Removing oxygen prevents the ignition of methanol vapors upon the addition of the dry palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature . Do not apply heat or elevated pressure, as this will trigger the hydrogenolysis of the diaryl ether bond[5].

  • Monitoring and Workup: Monitor strictly via LC-MS. Upon complete consumption of the starting material (typically 1-3 hours), immediately purge the flask with Nitrogen to stop the reaction. Filter through a syringe filter or Celite® pad, and concentrate the filtrate to yield the pure diamine[6].

Conclusion & Recommendations

For the reduction of 3-(4-methoxyphenoxy)-5-nitroaniline, the preservation of the diaryl ether linkage dictates the synthetic strategy.

  • For discovery and small-scale synthesis (<1g) , Pd/C with H₂ (1 atm) is recommended due to its clean profile and ease of workup, provided the reaction time is strictly monitored to prevent over-reduction.

  • For scale-up and process chemistry (>1g) , the Fe/NH₄Cl (Modified Béchamp) method is the undisputed champion. It offers bulletproof chemoselectivity, completely safeguarding the ether linkages while utilizing inexpensive, earth-abundant reagents.

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Comparative

A Researcher's Guide to Validating Computational Docking Models: A Case Study with Novel Tyrosinase Inhibitors

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool. It allows scientists to predict the binding orientation of small molecules to a protein target, thereby informing the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool. It allows scientists to predict the binding orientation of small molecules to a protein target, thereby informing the design of more potent and selective drugs. However, the predictive power of any computational model is only as good as its validation. This guide provides an in-depth, technical walkthrough of the process for validating a computational docking model, using a real-world case study of newly synthesized coumarin-triazole hybrids as tyrosinase inhibitors.

While the initial focus of this guide was on 3-(4-methoxyphenoxy)-5-nitroaniline derivatives, a comprehensive literature review revealed a more complete and illustrative dataset available for a series of coumarin-triazole hybrids. This alternative case study provides a robust framework for demonstrating the critical interplay between computational predictions and experimental results, which is the cornerstone of model validation.

The Imperative of Docking Model Validation

Computational docking simulations generate a plethora of potential binding poses and associated scores for a given ligand within a protein's active site. The primary goal of a scoring function is to accurately rank these poses and, ideally, to correlate the predicted binding affinity with experimentally determined biological activity.[1][2] Without rigorous experimental validation, docking results remain theoretical predictions with limited utility in a drug discovery pipeline. The validation process provides the necessary grounding in reality, ensuring that the computational model can genuinely distinguish between active and inactive compounds and can guide the optimization of lead candidates.[3]

This guide will dissect a study on coumarin-triazole hybrids targeting tyrosinase, a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders.[2] We will explore the synthesis of these compounds, their biological evaluation, the computational docking protocol, and, most importantly, the correlation between the in silico predictions and the in vitro experimental data.

The Experimental Foundation: Synthesis and In Vitro Validation

The first pillar of validating a docking model is the generation of high-quality experimental data. In this case study, a series of coumarin-triazole hybrids were synthesized to serve as the test set for the computational model.

Synthesis of Coumarin-Triazole Hybrids

The synthesis of the coumarin-triazole hybrids involved a multi-step process, which is a common approach for generating novel chemical entities for structure-activity relationship (SAR) studies. While the specific details of the multi-step synthesis are beyond the scope of this guide, the general workflow is depicted below. Such a synthetic scheme allows for the introduction of diverse chemical groups, which is crucial for probing the chemical space of the protein's active site.

A Starting Materials (Coumarin Precursors) B Synthesis of Coumarin Core A->B C Functionalization of Coumarin B->C D Introduction of Triazole Moiety C->D E Final Hybrid Compounds D->E

Caption: Generalized synthetic workflow for the preparation of coumarin-triazole hybrids.

In Vitro Tyrosinase Inhibition Assay

With the synthesized compounds in hand, the next critical step is to determine their biological activity. For this case study, an in vitro tyrosinase inhibition assay was performed to measure the half-maximal inhibitory concentration (IC50) of each compound. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard metric for quantifying the potency of a compound.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Preparation: The synthesized coumarin-triazole hybrid compounds are dissolved in a solvent like DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure:

    • A specific volume of the tyrosinase solution is mixed with each concentration of the inhibitor and incubated for a set period at a controlled temperature.

    • The enzymatic reaction is initiated by adding the L-DOPA substrate.

    • The formation of dopachrome, the product of the reaction, is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A standard inhibitor, such as kojic acid or ascorbic acid, is typically used as a positive control.[2]

The Computational Arm: Molecular Docking Protocol

The second pillar of our validation process is the computational docking study. The goal here is to predict how the synthesized compounds bind to the target protein and to calculate a docking score that should, in a well-validated model, correlate with the experimentally determined IC50 values.

Protein and Ligand Preparation
  • Protein Preparation: The three-dimensional crystal structure of the target protein, tyrosinase, is obtained from the Protein Data Bank (PDB ID: 2Y9X).[2] The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues. This ensures that the protein is in a chemically realistic state for the docking simulation.

  • Ligand Preparation: The 3D structures of the synthesized coumarin-triazole hybrid molecules are built using a molecular modeling software. The ligands are then energetically minimized to obtain their most stable conformations.

Molecular Docking Simulation

The prepared ligands are then docked into the active site of the prepared tyrosinase structure using a molecular docking program (e.g., AutoDock, Glide, or GOLD). The docking algorithm explores various possible conformations and orientations of the ligand within the protein's binding pocket and calculates a binding score for each pose. The pose with the best score is typically considered the most likely binding mode.

A Obtain Protein Structure (PDB) B Prepare Protein (Add Hydrogens, Assign Charges) A->B D Define Binding Site B->D C Build and Minimize Ligand Structures E Run Docking Algorithm C->E D->E F Analyze Docking Poses and Scores E->F

Caption: A typical workflow for a molecular docking simulation.

The Moment of Truth: Comparing Experimental and Computational Data

The crux of the validation process lies in the direct comparison of the experimental data with the computational predictions. A strong correlation between the two provides confidence in the predictive power of the docking model.

Data Summary and Correlation

The following table summarizes the experimental tyrosinase inhibition data (IC50 values) and the computational docking scores for a selection of the coumarin-triazole hybrids from the case study.[2]

CompoundExperimental IC50 (µM)Docking Score (kcal/mol)
17a 14.06 ± 0.92-8.5
17b 12.5 ± 1.12-8.7
17c 10.3 ± 0.95-9.1
17d 8.7 ± 0.78-9.5
17e 0.339 ± 0.08 -10.2
17f 3.148 ± 0.23-9.8
17g 3.982 ± 0.12-9.6
17h 6.2 ± 0.54-9.3
Ascorbic Acid (Standard) 11.5 ± 1.00-

As can be seen from the table, there is a clear trend: compounds with lower IC50 values (higher potency) tend to have lower (more favorable) docking scores. For instance, compound 17e , the most potent inhibitor with an IC50 of 0.339 µM, also has the best docking score of -10.2 kcal/mol.[2] This strong correlation between the experimental and computational data provides significant validation for the docking protocol used in this study.

Analysis of Binding Interactions

Beyond the numerical correlation, a validated docking model can provide valuable insights into the specific molecular interactions that drive binding affinity. For the most potent compound, 17e , the docking results revealed key interactions with the amino acid residues in the active site of tyrosinase.

A Compound 17e B His259 A->B Hydrogen Bond C His263 A->C Hydrogen Bond D Val283 A->D Hydrophobic Interaction E Phe264 A->E Pi-Pi Stacking F Cu Ion A->F Coordination

Caption: Key molecular interactions of the most potent inhibitor (17e) within the tyrosinase active site.

The docking pose of compound 17e showed that it forms hydrogen bonds with key histidine residues (His259 and His263), which are crucial for the enzyme's catalytic activity. Additionally, hydrophobic interactions with residues like Val283 and pi-pi stacking with Phe264 further stabilize the binding of the inhibitor. The ability of the docking model to identify these critical interactions, which are consistent with known mechanisms of tyrosinase inhibition, further strengthens its validity.

Conclusion: An Iterative Process for Drug Discovery

The validation of computational docking models is not a one-time event but rather an iterative process that is integral to a successful structure-based drug design campaign. By systematically comparing computational predictions with robust experimental data, researchers can build confidence in their models and use them to make more informed decisions. This case study of coumarin-triazole hybrids as tyrosinase inhibitors demonstrates a best-practice approach to this validation process. A well-validated docking model can accelerate the drug discovery process by accurately predicting the binding of novel compounds, prioritizing them for synthesis, and providing a rational basis for their further optimization.

References

  • Li, H., et al. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical Chemistry Chemical Physics, 12(40), 12899-12908. [Link]

  • Khan, I., et al. (2024). Synergistic Biomedical Potential and Molecular Docking Analyses of Coumarin–Triazole Hybrids as Tyrosinase Inhibitors: Design, Synthesis, In Vitro Profiling, and In Silico Studies. Molecules, 29(8), 1888. [Link]

  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Al-Hussain, S. A., et al. (2024). Integrating Computational Modeling and Experimental Validation to Unveil Tyrosinase Inhibition Mechanisms of Flavonoids from Alhagi graecorum. ACS Omega. [Link]

  • Torres, P. H. M., et al. (2024). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. International Journal of Molecular Sciences, 25(6), 3376. [Link]

Sources

Validation

Absolute Purity Validation of 3-(4-Methoxyphenoxy)-5-nitroaniline: A Quantitative NMR (qNMR) Comparison Guide

Introduction: The Metrological Challenge in Drug Development The synthesis of complex aromatic amines like 3-(4-methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) often leaves behind trace impurities, including residual s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Metrological Challenge in Drug Development

The synthesis of complex aromatic amines like 3-(4-methoxyphenoxy)-5-nitroaniline (CAS: 832739-76-1) often leaves behind trace impurities, including residual solvents, inorganic salts, and structurally related byproducts. In pharmaceutical development, relying solely on traditional chromatography for purity validation can obscure the true assay value ()[1]. This guide provides a comprehensive comparison between High-Performance Liquid Chromatography (HPLC-UV) and absolute quantitative Nuclear Magnetic Resonance (qNMR), detailing a field-proven qNMR protocol specifically optimized for this nitroaniline derivative.

The Orthogonal Advantage: Causality Behind qNMR vs. Chromatography

While HPLC-UV is the industry standard for routine batch release, it is fundamentally a relative technique. It requires a reference standard of the exact same compound to establish a calibration curve. Furthermore, HPLC-UV relies on the molar absorptivity of the analyte; impurities lacking a chromophore (e.g., residual water, aliphatic solvents, inorganic salts) are invisible to the UV detector, leading to a dangerous overestimation of purity.

Conversely, qNMR is a primary ratio method. The fundamental causality of qNMR lies in the physics of the NMR phenomenon: the integration area of a fully relaxed resonance is directly proportional to the molar amount of the nuclei producing that signal ()[2]. By co-weighing the analyte with a highly pure, universally accepted internal standard (IS), qNMR creates a self-validating system that calculates absolute mass fraction without requiring a reference standard of the analyte itself ()[3].

Workflow cluster_hplc HPLC-UV (Relative Purity) cluster_qnmr qNMR (Absolute Purity) H1 Sample Prep H2 Run Calibration (Requires Identical Std) H1->H2 H3 Calculate Area % (Chromophore Dependent) H2->H3 Q1 Co-weigh Sample + IS (Universal Std: DMSO2) Q2 1H NMR Acquisition (Fully Relaxed) Q1->Q2 Q3 Calculate Absolute % (Direct Proportionality) Q2->Q3

Workflow comparison between HPLC-UV and qNMR for purity validation.

qNMR Protocol Design: A Self-Validating System

To design a robust qNMR protocol for 3-(4-methoxyphenoxy)-5-nitroaniline, we must carefully select the integration targets to ensure baseline resolution and avoid signal overlap.

Analyte Signal Selection

The molecular structure of 3-(4-methoxyphenoxy)-5-nitroaniline contains a complex aromatic region (6.5–7.5 ppm) and a broad, exchangeable amine (-NH 2​ ) signal. However, the methoxy group (-OCH 3​ ) yields a sharp, isolated singlet at approximately 3.8 ppm (integrating to 3 protons). This isolated resonance is the optimal target for precise quantification.

Internal Standard (IS) Selection

The IS must be highly pure, inert, soluble in the chosen solvent, and possess a simple NMR spectrum that does not overlap with the analyte ()[4]. We select Dimethyl sulfone (DMSO 2​ ) . It is available as a NIST-traceable certified reference material ()[5] and produces a sharp singlet at ~3.0 ppm (integrating to 6 protons), ensuring complete baseline separation from the analyte's methoxy peak.

Solvent Selection

DMSO-d 6​ is selected due to its excellent solubilizing power for both the polar nitroaniline analyte and the DMSO 2​ internal standard.

Experimental Methodology

The accuracy of qNMR is heavily dependent on gravimetric precision and complete spin relaxation.

Step-by-Step Workflow
  • Gravimetric Preparation : Using an ultra-microbalance (e.g., Mettler Toledo UMX5), accurately co-weigh ~15.00 mg of 3-(4-methoxyphenoxy)-5-nitroaniline and ~5.00 mg of NIST-traceable Dimethyl sulfone (DMSO 2​ ) directly into a clean glass vial to eliminate volumetric transfer errors[6].

  • Dissolution : Add 0.7 mL of DMSO-d 6​ . Vortex thoroughly to ensure complete dissolution. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Determine T 1​ Relaxation : Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the methoxy protons and the DMSO 2​ protons.

  • Parameter Optimization : Set the relaxation delay ( D1​ ) to at least 5 to 7 times the longest T1​ (e.g., D1​ = 20 seconds) to ensure >99.9% magnetization recovery before the next pulse ()[3].

  • Acquisition : Acquire the 1 H NMR spectrum using a 90° excitation pulse, 64 scans, and a spectral width of 15 ppm. Ensure the Signal-to-Noise (S/N) ratio of the target peaks exceeds 250:1.

  • Processing : Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction and a high-order polynomial baseline correction. Integrate the DMSO 2​ singlet (3.0 ppm) and the analyte methoxy singlet (3.8 ppm).

Parameters A Determine T1 Relaxation Time (Inversion Recovery Experiment) B Set Relaxation Delay (D1) D1 ≥ 5 to 7 × T1 A->B C Set Pulse Angle 90° for Maximum Signal B->C D Acquire Spectra (Target S/N > 250:1) C->D E Phase & Baseline Correction (Critical for Integration) D->E

Critical parameter optimization pathway for quantitative NMR acquisition.

The Absolute Purity Calculation

Purity is calculated using the following self-validating equation ()[4]:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

Where:

  • I = Integral area (Analyte = ~3.8 ppm; IS = ~3.0 ppm)

  • N = Number of protons (Analyte methoxy = 3; DMSO 2​ = 6)

  • M = Molar mass (Analyte = 260.25 g/mol ; DMSO 2​ = 94.13 g/mol )

  • W = Gravimetric weight (mg)

  • P = Purity fraction

Comparative Data Analysis

To demonstrate the orthogonal advantage of qNMR, a representative batch of 3-(4-methoxyphenoxy)-5-nitroaniline was analyzed using HPLC-UV, LC-MS, and the described qNMR protocol.

Analytical MethodReported Purity (%)Impurity Detection ProfileMajor Limitation / Causality
HPLC-UV (254 nm) 99.4%UV-active chromophores onlyOverestimates purity; blind to residual inorganic salts and aliphatic solvents.
LC-MS (ESI+) 98.9%Ionizable species onlySubject to matrix effects and variable ionization efficiencies.
1 H qNMR (DMSO 2​ IS) 96.2% All protonated species + Absolute MassReveals true assay value by accounting for mass deficit from non-UV active impurities.

Data Interpretation : The HPLC-UV data suggests a highly pure compound (>99%). However, the qNMR absolute purity is significantly lower (96.2%). This 3.2% mass deficit is a common phenomenon in drug development, often attributed to residual inorganic salts (e.g., from reduction steps) or residual non-chromophoric solvents (e.g., hexanes) that are invisible at 254 nm. Because qNMR measures the absolute mass ratio against a traceable standard, it provides the most scientifically rigorous validation of true purity ()[7].

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • qHNMR Analysis of Purity of Common Organic Solvents . Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Quantitative NMR Spectroscopy: Absolute Concentration Determination . University of Oxford. Available at:[Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR . Analytical Chemistry (NIH PMC). Available at:[Link]

  • Quantitative NMR (qNMR) . Pharmacognosy Institute, University of Illinois Chicago. Available at:[Link]

Sources

Comparative

benchmarking the biological efficacy of 3-(4-methoxyphenoxy)-5-nitroaniline based inhibitors

A Comparative Benchmarking Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be readily modi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Benchmarking Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient drug discovery. The substituted phenoxyaniline core, particularly with nitro group substitutions, represents one such versatile scaffold. This guide provides an in-depth, comparative analysis of the biological efficacy of inhibitors derived from this chemical space, with a conceptual focus on the potential of the 3-(4-methoxyphenoxy)-5-nitroaniline substitution pattern.

While specific efficacy data for 3-(4-methoxyphenoxy)-5-nitroaniline itself is not extensively available in the public domain, by examining structurally related compounds, we can benchmark the potential of this chemical class against established inhibitors. This guide will explore the efficacy of phenoxyaniline-based inhibitors in three key therapeutic areas: oncology (kinase inhibition), inflammation (COX-2 inhibition), and dermatology (tyrosinase inhibition). We will provide supporting experimental data, detailed protocols, and a mechanistic rationale for the design and evaluation of these compounds.

Case Study 1: Kinase Inhibition in Oncology - Targeting the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making its components, such as MEK (MAP Kinase Kinase), attractive targets for therapeutic intervention. The phenoxyaniline scaffold has proven to be a valuable starting point for the development of potent MEK inhibitors.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a multi-tiered cascade where signals are transmitted from cell surface receptors to the nucleus, culminating in the regulation of gene expression.

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors erk->transcription_factors nucleus Nucleus transcription_factors->nucleus proliferation Cell Proliferation, Survival, Differentiation nucleus->proliferation inhibitor Phenoxyaniline-based MEK Inhibitor inhibitor->mek Inhibition

Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Comparative Efficacy of Kinase Inhibitors

While specific data for a 3-(4-methoxyphenoxy)-5-nitroaniline-based MEK inhibitor is not available, we can infer its potential by examining the structure-activity relationship (SAR) of analogous compounds. For instance, novel 1,3,5-triazine derivatives incorporating a phenoxy moiety have been identified as potent Bruton's tyrosine kinase (BTK) inhibitors, another key kinase in cancer biology.

Compound ClassTarget KinaseRepresentative IC50Reference CompoundReference IC50
1,3,5-Triazine DerivativesBTK21 nMIbrutinib0.5 nM
Thienopyrimidine AnalogsBTK12-29.9 nM[3]OlmutinibNot specified

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 indicates greater potency.

The data suggests that the phenoxyaniline scaffold can be elaborated to produce highly potent kinase inhibitors. The nitro group in the 3-(4-methoxyphenoxy)-5-nitroaniline structure could serve as a key hydrogen bond acceptor, while the methoxyphenoxy group can be oriented to occupy hydrophobic pockets within the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a framework for determining the inhibitory constant (Ki) of a test compound against a target kinase.

1. Reagents and Materials:

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Recombinant target kinase (e.g., MEK1)

  • Test compound (e.g., 3-(4-methoxyphenoxy)-5-nitroaniline derivative)

  • 384-well microplate

2. Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a solution of the recombinant kinase and the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate for 60 minutes at room temperature.

  • Add the Europium-labeled anti-tag antibody.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study 2: COX-2 Inhibition for Anti-Inflammatory Activity

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. The phenoxyaniline scaffold is present in the well-known COX-2 inhibitor, Nimesulide.

The Role of COX-2 in Inflammation

COX2_Pathway cell_membrane Cell Membrane Phospholipids pla2 Phospholipase A2 cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Pain & Inflammation prostaglandins->inflammation inhibitor Phenoxyaniline-based COX-2 Inhibitor inhibitor->cox2 Inhibition

Caption: The COX-2 pathway in the synthesis of pro-inflammatory prostaglandins.

Comparative Efficacy of COX-2 Inhibitors

Nimesulide, a 2-phenoxy-4-nitroaniline derivative, is a selective COX-2 inhibitor. We can compare its efficacy to other selective and non-selective NSAIDs.

CompoundTypeCOX-2 IC50COX-1 IC50Selectivity Index (COX-1/COX-2)
Nimesulide COX-2 Selective 26 µM >100 µM >3.8
CelecoxibCOX-2 Selective40 nM[1]15 µM[4]375
RofecoxibCOX-2 Selective18 nM>10 µM>555
IbuprofenNon-selective370 µM13 µM0.035
DiclofenacNon-selective150 nM250 nM1.67

Data compiled from various sources. Direct comparison should be made with caution due to different experimental conditions.

The data indicates that while Nimesulide is COX-2 selective, other compounds like Celecoxib and Rofecoxib exhibit greater potency and selectivity. The 3-nitro-5-phenoxy substitution pattern could potentially offer a different orientation in the COX-2 active site, possibly leading to altered potency and selectivity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method for determining the IC50 of a test compound against COX-2.

1. Reagents and Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, heme, and the test compound dilutions.

  • Add the COX-2 enzyme and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction with a solution of HCl.

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Case Study 3: Tyrosinase Inhibition for Dermatological Applications

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color. Inhibition of tyrosinase is a common strategy in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

The Melanin Synthesis Pathway

Tyrosinase_Pathway tyrosine L-Tyrosine tyrosinase Tyrosinase tyrosine->tyrosinase dopa L-DOPA dopa->tyrosinase dopaquinone Dopaquinone melanin Melanin dopaquinone->melanin tyrosinase->dopa tyrosinase->dopaquinone inhibitor Phenoxyaniline-based Tyrosinase Inhibitor inhibitor->tyrosinase Inhibition

Caption: The role of tyrosinase in the conversion of L-tyrosine to melanin.

Comparative Efficacy of Tyrosinase Inhibitors

While no specific tyrosinase inhibition data for 3-(4-methoxyphenoxy)-5-nitroaniline was found, related compounds have been investigated.

CompoundTypeTyrosinase IC50
Hypothetical Phenoxyaniline Derivative Competitive/Non-competitive To be determined
Kojic AcidCompetitive Inhibitor10-20 µM
ArbutinCompetitive Inhibitor~200 µM
2-Hydroxy-4-methoxybenzamide derivativesCompetitive Inhibitors0.14 - 2.8 µM

The data for 2-hydroxy-4-methoxybenzamide derivatives, which share some structural similarities with the phenoxyaniline scaffold, suggest that this class of compounds can be potent tyrosinase inhibitors.

Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

1. Reagents and Materials:

  • Mushroom tyrosinase

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • L-DOPA (substrate)

  • Test compound

  • 96-well microplate

2. Procedure:

  • Prepare serial dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound dilutions and mushroom tyrosinase solution.

  • Pre-incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader. The absorbance is due to the formation of dopachrome.

3. Data Analysis:

  • Calculate the initial velocity (rate of change of absorbance) for each reaction.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

General Workflow for Inhibitor Benchmarking

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel inhibitor.

Workflow synthesis Compound Synthesis (e.g., 3-(4-methoxyphenoxy)- 5-nitroaniline derivative) primary_assay Primary Biochemical Assay (e.g., Kinase Inhibition) synthesis->primary_assay ic50 IC50 Determination primary_assay->ic50 secondary_assay Secondary Cellular Assay (e.g., MTT Assay for Cytotoxicity) ic50->secondary_assay selectivity Selectivity Profiling (Against related targets) secondary_assay->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the evaluation of a novel biological inhibitor.

Conclusion

The phenoxyaniline scaffold, including nitro-substituted variants, represents a highly versatile and promising starting point for the design of potent inhibitors against a range of therapeutically relevant targets. While direct experimental data for 3-(4-methoxyphenoxy)-5-nitroaniline based inhibitors is not yet prevalent in published literature, comparative analysis of structurally related compounds demonstrates the potential for this chemical class to yield highly efficacious molecules.

For researchers and drug development professionals, the key takeaway is the adaptability of the phenoxyaniline core. By strategically modifying the substitution patterns on both the phenoxy and aniline rings, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors for diverse applications in oncology, inflammation, and beyond. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and benchmarking of novel compounds derived from this valuable scaffold.

References

  • A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. PubMed, [Link]

  • MAPK/ERK pathway. Wikipedia, [Link][1]

  • Cyclooxygenase (COX) Inhibitors: A Comparative QSAR Study. Chemical Reviews, [Link][4]

  • Schematic representation of MAP kinase signaling pathways ERK, JNK and... ResearchGate, [Link]

  • Are All COX-2 Inhibitors Created Equal? Hypertension, [Link]

  • Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC, [Link]

  • KEGG MAPK signaling pathway - Homo sapiens (human). KEGG, [Link][2]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI, [Link][3]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. PMC, [Link]

Sources

Safety & Regulatory Compliance

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